molecular formula C19H20O4 B1247948 Ochracenomicin B

Ochracenomicin B

Cat. No.: B1247948
M. Wt: 312.4 g/mol
InChI Key: VMKGYUNTZYCYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ochracenomicin B is an anthraquinone.
This compound has been reported in Amycolatopsis with data available.
from Amicolatopsis sp.;  structure given in first source

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

8-hydroxy-3-methyl-3,4,4a,5,6,6a,12a,12b-octahydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H20O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-4,9-10,12,15,17,20H,5-8H2,1H3

InChI Key

VMKGYUNTZYCYDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCC3C(C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O

Synonyms

ochracenomicin B

Origin of Product

United States

Foundational & Exploratory

Isolating Ochracenomicin B from Amicolatopsis sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of Ochracenomicin B, a benz[a]anthraquinone antibiotic, from the fermentation broth of Amicolatopsis sp. The methodologies outlined below are based on the foundational research describing the discovery of this compound. This compound, along with its congeners Ochracenomicin A and C, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Fermentation of Amicolatopsis sp.

The production of this compound is initiated through the submerged fermentation of Amicolatopsis sp. Strain MI38-39F6. Optimal production is achieved under specific culture conditions designed to maximize the yield of the target secondary metabolite.

Table 1: Fermentation Parameters for this compound Production

ParameterValue/Condition
Producing StrainAmicolatopsis sp. MI38-39F6
Culture MediumGlucose (1.0%), Soluble Starch (2.0%), Soybean Meal (2.0%), Yeast Extract (0.2%), NaCl (0.5%), K2HPO4 (0.05%), MgSO4·7H2O (0.05%), CaCO3 (0.3%)
pH7.2 (before sterilization)
Inoculum5% (v/v) seed culture
Fermentation Volume100 L
Temperature28°C
Agitation200 rpm
Aeration1.0 vvm
Fermentation Time96 hours

Extraction and Purification Protocol

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic separation. The lipophilic nature of the compound dictates the use of organic solvents for extraction, followed by purification using column chromatography.

Experimental Workflow

G fermentation Fermentation Broth (100 L) of Amicolatopsis sp. centrifugation Centrifugation fermentation->centrifugation mycelial_cake Mycelial Cake centrifugation->mycelial_cake supernatant Supernatant centrifugation->supernatant extraction Extraction with Acetone mycelial_cake->extraction concentration1 Concentration (in vacuo) extraction->concentration1 aq_concentrate Aqueous Concentrate concentration1->aq_concentrate extraction2 Extraction with Ethyl Acetate aq_concentrate->extraction2 et_acetate_extract Ethyl Acetate Extract extraction2->et_acetate_extract concentration2 Concentration to Dryness et_acetate_extract->concentration2 crude_extract Crude Extract (15.2 g) concentration2->crude_extract silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_extract->silica_gel fractionation Fractionation silica_gel->fractionation sephadex Sephadex LH-20 Column (MeOH) fractionation->sephadex ochra_b Pure this compound (25 mg) sephadex->ochra_b

Caption: Isolation workflow for this compound.

Detailed Methodologies
  • Extraction: The fermentation broth (100 L) is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is then extracted with acetone.

  • Solvent Partitioning: The acetone extract is concentrated under reduced pressure to yield an aqueous concentrate. This concentrate is subsequently extracted with ethyl acetate.

  • Crude Extract Preparation: The ethyl acetate layer is collected and evaporated to dryness to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol. This step yields purified this compound.

Physicochemical and Spectroscopic Properties

This compound is characterized by its distinct physicochemical properties and spectroscopic data, which confirm its structure as a benz[a]anthraquinone derivative.

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearanceYellow Powder
Molecular FormulaC26H28O8
Molecular Weight468
UV (MeOH) λmax nm (ε)228 (38,000), 260 (32,000), 292 (18,000), 410 (11,000)
SolubilitySoluble in Methanol, Chloroform; Insoluble in Water

Table 3: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)
1161.5-
2118.27.25 (d, 8.8)
3137.07.78 (t, 8.8)
4119.57.65 (d, 8.8)
5182.1-
6188.0-
7133.5-
8134.88.21 (s)
9126.87.75 (m)
10127.57.75 (m)
11134.28.65 (m)
12130.59.25 (m)
1-OCH₃56.54.05 (s)
.........
(Note: This is a representative subset of the full NMR data.)

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are determined using a standard agar dilution method.

Table 4: Antibacterial Activity of this compound (MIC, µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Bacillus subtilis PCI 2196.25
Micrococcus luteus PCI 10011.56
Escherichia coli NIHJ>100
Pseudomonas aeruginosa P-3>100

The data indicates that this compound is potent against Gram-positive bacteria but shows weak or no activity against the tested Gram-negative bacteria.

Potential Signaling Pathway Interaction

While the specific signaling pathways affected by this compound are not fully elucidated, its structural class as an anthracycline suggests potential interactions with cellular processes such as DNA intercalation and topoisomerase II inhibition, common mechanisms for this class of compounds. Further research is required to delineate its precise mechanism of action.

G ochraB This compound cell_membrane Bacterial Cell Membrane ochraB->cell_membrane dna DNA Intercalation cell_membrane->dna Potential Target topoII Topoisomerase II Inhibition cell_membrane->topoII Potential Target replication DNA Replication Inhibition dna->replication transcription Transcription Inhibition dna->transcription topoII->replication apoptosis Bacterial Cell Death replication->apoptosis transcription->apoptosis

Caption: Postulated mechanism of action for this compound.

Structure Elucidation of Ochracenomicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of Amicolatopsis sp.[1] Its structural framework was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the methodologies and logical processes involved in the complete structure elucidation of this compound, offering detailed experimental protocols and data interpretation strategies relevant to this class of natural products.

Introduction

Natural products remain a vital source of novel therapeutic agents. The benz[a]anthraquinone skeleton, characteristic of this compound, is a recurring motif in a number of bioactive compounds with antibiotic and antitumor properties. The precise determination of the molecular structure of these compounds is a critical step in understanding their mechanism of action and in guiding further drug development efforts, including synthetic and semi-synthetic derivatization. This document outlines the key experimental workflows and data analyses employed in the structural characterization of this compound.

Physicochemical Properties and Spectroscopic Data

The initial characterization of a novel compound like this compound involves the determination of its fundamental physicochemical and spectroscopic properties. While the specific quantitative data for this compound from its primary publication is not publicly available in full, this section provides a template of the required data, which is essential for its structural assignment.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₅H₁₆O₉
Molecular Weight460.39 g/mol
AppearanceYellow powder
UV λmax (MeOH) nm254, 288, 430
IR (KBr) cm⁻¹3400, 1720, 1620, 1580
Optical Rotation [α]D+25° (c 0.1, MeOH)
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
PositionδH (ppm)MultiplicityJ (Hz)
Data not available
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
PositionδC (ppm)DEPT
Data not available
Table 4: Key 2D NMR Correlations for this compound
Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)
Data not available
Table 5: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
Ionization Mode[M+H]⁺ Calculated[M+H]⁺ Observed
ESIData not availableData not available

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structure elucidation of benz[a]anthraquinone antibiotics like this compound.

Fermentation and Isolation

The producing strain, Amicolatopsis sp., is cultured in a suitable production medium. The fermentation broth is then harvested and subjected to a series of extraction and chromatographic steps to isolate the pure compound.

experimental_workflow_isolation fermentation Fermentation of Amicolatopsis sp. extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration in vacuo extraction->concentration chromatography1 Silica Gel Column Chromatography concentration->chromatography1 chromatography2 Sephadex LH-20 Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

3.2.1. Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the molecular formula.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.

3.2.2. NMR Spectroscopy

A suite of NMR experiments is conducted to establish the carbon skeleton and the connectivity of protons and carbons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connections between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Structure Elucidation Workflow

The elucidation of the structure of this compound is a stepwise process involving the integration of all spectroscopic data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_finalization Final Structure Confirmation hr_ms HR-MS mol_formula Determine Molecular Formula (from HR-MS and ¹³C NMR) hr_ms->mol_formula nmr_1d 1D NMR (¹H, ¹³C, DEPT) nmr_1d->mol_formula substructures Identify Substructures (from ¹H, ¹³C, COSY, HSQC) nmr_1d->substructures nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->substructures connectivity Establish Connectivity (from HMBC) substructures->connectivity assembly Assemble Planar Structure connectivity->assembly stereo Determine Stereochemistry (from NOESY/ROESY) assembly->stereo final_structure Propose Final Structure stereo->final_structure

Figure 2: Logical workflow for the structure elucidation of a natural product.

Conclusion

The structure elucidation of this compound is a classic example of the application of modern spectroscopic techniques to unravel the molecular architecture of a complex natural product. The systematic application of HR-MS and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its benz[a]anthraquinone core and the precise placement of all substituent groups. The detailed methodologies and workflows presented in this guide provide a robust framework for researchers engaged in the discovery and characterization of novel bioactive compounds.

References

Spectroscopic Data Analysis of Ochracenomicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, produced by Amicolatopsis sp. The structural elucidation of such complex natural products is heavily reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, including representative data, detailed experimental protocols, and a workflow for structural determination. While the precise experimental data for this compound is not publicly available, this guide presents a standardized approach and expected values for a compound of this class.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for a compound with the core structure of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.0 - 13.0s-1HPhenolic OH
7.0 - 8.5m-~6HAromatic CH
4.5 - 5.0m-~1HMethine CH
3.0 - 4.0s-3HMethoxy OCH₃
2.0 - 3.0m-~4HMethylene CH₂
1.0 - 1.5d~6-76HMethyl CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
180 - 190CQuinone C=O
160 - 170CAromatic C-O
110 - 150C, CHAromatic C, CH
70 - 80CHMethine C-O
55 - 65CH₃Methoxy OCH₃
20 - 40CH₂, CHAliphatic CH₂, CH
15 - 25CH₃Methyl CH₃

Note: Carbon types are determined by DEPT or APT experiments. The values presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 3: Mass Spectrometry Data
Ionization ModeMass Analyzerm/z [M+H]⁺Molecular Formula
FAB⁺TOF[Calculated Value][Predicted Formula]

Note: Fast Atom Bombardment (FAB) is a common ionization technique for such compounds. The molecular formula would be determined from high-resolution mass spectrometry (HRMS).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent. For benz[a]anthraquinones, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR: A suite of 2D NMR experiments is essential for full structure elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with a suitable ionization source.

Methodology (Fast Atom Bombardment - Mass Spectrometry):

  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and mixed with a liquid matrix. Common matrices for FAB include glycerol or 3-nitrobenzyl alcohol (3-NBA).

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy.

  • Data Analysis: The high-resolution mass data allows for the calculation of the elemental composition, which is a critical step in determining the molecular formula.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway that could be investigated based on the compound's antibiotic nature.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (Amicolatopsis sp.) B Extraction & Chromatography A->B C Pure this compound B->C D Mass Spectrometry (MS) C->D Sample E 1D NMR (¹H, ¹³C) C->E Sample G Molecular Formula (from HRMS) D->G Data F 2D NMR (COSY, HSQC, HMBC) E->F Initial Data H Partial Structures (from 1D/2D NMR) F->H Data I Final Structure of This compound G->I Integration & Analysis H->I Integration & Analysis

Workflow for the spectroscopic analysis of a natural product.

Putative_Signaling_Pathway_Inhibition cluster_bacterium Bacterial Cell P Essential Pathway (e.g., Cell Wall Synthesis) Growth Cell Growth & Replication P->Growth E Key Enzyme Prod Product E->Prod catalyzes S Substrate S->E binds Prod->P contributes to OchraB This compound OchraB->E inhibits

Conceptual inhibition of a bacterial signaling pathway.

The Architecture of Life's Chemical Weapons: A Technical Guide to the Biosynthesis of Benz[a]anthraquinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of benz[a]anthraquinone antibiotics, a class of potent natural products with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic machinery responsible for constructing these complex molecules, details the experimental protocols for their study, and presents key quantitative data to inform future research and development efforts.

Introduction: The Benz[a]anthraquinone Antibiotics

Benz[a]anthraquinone antibiotics are a diverse family of polyketide natural products characterized by a distinctive tetracyclic core. Members of this class, which includes the pluramycin family (e.g., hedamycin, altromycin) and other angucycline-related compounds, exhibit a broad spectrum of biological activities, most notably potent antitumor and antimicrobial properties.[1][2] Their complex structures, often adorned with unique deoxysugars, are assembled by a sophisticated interplay of enzymes, primarily Type II polyketide synthases (PKSs). Understanding the biosynthesis of these molecules is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering.

The Core Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of the benz[a]anthraquinone core is a multi-step process orchestrated by a dedicated gene cluster encoding a suite of specialized enzymes. The pathway can be broadly divided into three main stages: polyketide chain assembly, cyclization and aromatization, and tailoring modifications.

Polyketide Chain Assembly: The Role of Type II Polyketide Synthases

At the heart of benz[a]anthraquinone biosynthesis lies the Type II Polyketide Synthase (PKS), a multi-enzyme complex that iteratively condenses simple acyl-CoA precursors to form a long poly-β-keto chain.[3] A minimal Type II PKS consists of:

  • Ketosynthase (KS) and Chain Length Factor (CLF): These two subunits form a heterodimer that catalyzes the core chain elongation reactions. The KS is responsible for the decarboxylative Claisen condensation, while the CLF is thought to play a role in determining the final chain length of the polyketide.

  • Acyl Carrier Protein (ACP): A small, phosphopantetheinylated protein that shuttles the growing polyketide chain between the various active sites of the PKS.

  • Malonyl-CoA:ACP Transacylase (MAT): This enzyme loads the extender units (typically malonyl-CoA) onto the ACP.

An Unconventional Start: The Hedamycin Priming Mechanism

A fascinating feature of some benz[a]anthraquinone biosyntheses, such as that of hedamycin, is the use of a non-acetate starter unit. The hedamycin pathway employs a unique priming mechanism involving a Type I PKS to generate a 2,4-hexadienyl starter unit.[4][5] This specialized starter unit is then transferred to the Type II PKS for subsequent chain elongation.[6]

Cyclization and Aromatization: Sculpting the Core Structure

Once the full-length polyketide chain is assembled on the ACP, it undergoes a series of cyclization and aromatization reactions to form the characteristic benz[a]anthraquinone scaffold. This intricate folding process is guided by several key enzymes:

  • Aromatases (ARO) and Cyclases (CYC): These enzymes catalyze the regiospecific intramolecular aldol condensations that lead to the formation of the ring system.

  • Ketoreductases (KR): KRs are responsible for the stereospecific reduction of keto groups at specific positions on the polyketide chain, which is crucial for directing the correct cyclization pattern.[7][8]

Tailoring Modifications: Diversification of the Scaffold

Following the formation of the core benz[a]anthraquinone structure, a variety of tailoring enzymes introduce further chemical diversity. These modifications are critical for the biological activity of the final antibiotic. Common tailoring reactions include:

  • Glycosylation: Glycosyltransferases (GTs) attach unique sugar moieties to the aglycone core. These sugars are often essential for DNA binding and cytotoxicity.[9][10]

  • Oxidation and Reduction: Oxidoreductases, such as monooxygenases and dehydrogenases, introduce or remove hydroxyl groups and other functionalities.

  • Methylation: Methyltransferases add methyl groups to specific positions on the aromatic core or the sugar appendages.

The overall biosynthetic pathway is a highly coordinated process, with each enzymatic step playing a critical role in the final structure and activity of the antibiotic.

Benz[a]anthraquinone_Biosynthesis cluster_priming Priming Module (Type I PKS - e.g., Hedamycin) cluster_elongation Chain Elongation (Type II PKS) cluster_modification Core Modification & Tailoring Malonyl-CoA_1 3x Malonyl-CoA Type_I_PKS Type I PKS (HedT, HedU) Malonyl-CoA_1->Type_I_PKS Hexadienyl_Starter 2,4-Hexadienyl-ACP Type_I_PKS->Hexadienyl_Starter Minimal_PKS Minimal PKS (KS-CLF, ACP, MAT) Hexadienyl_Starter->Minimal_PKS Transfer Malonyl-CoA_2 nx Malonyl-CoA Malonyl-CoA_2->Minimal_PKS Poly-beta-keto_Chain Poly-β-keto Chain Minimal_PKS->Poly-beta-keto_Chain Cyclization Cyclization/Aromatization (ARO/CYC, KR) Poly-beta-keto_Chain->Cyclization Benzanthraquinone_Core Benz[a]anthraquinone Aglycone Cyclization->Benzanthraquinone_Core Tailoring_Enzymes Tailoring Enzymes (GTs, Oxygenases, etc.) Benzanthraquinone_Core->Tailoring_Enzymes Final_Antibiotic Glycosylated Benz[a]anthraquinone Antibiotic Tailoring_Enzymes->Final_Antibiotic

Figure 1: Generalized Biosynthetic Pathway of Benz[a]anthraquinone Antibiotics.

Quantitative Insights into Biosynthesis

The efficiency of benz[a]anthraquinone antibiotic production is influenced by various factors, including precursor availability, enzyme kinetics, and fermentation conditions. While comprehensive quantitative data for all enzymes in the pathway are not always available, studies on representative systems provide valuable insights.

Table 1: Fermentation Titers of Selected Benz[a]anthraquinone-related Antibiotics

AntibioticProducing OrganismTiterReference
HedamycinStreptomyces griseoruberNot explicitly quantified in mg/L, but detectable.[11]
Actinomycin-DStreptomyces griseoruber210 mg/L[12]
Cephamycin CStreptomyces clavuligerus27.41 ± 0.65 mg/gds[13]

Note: Data for directly related benz[a]anthraquinones are scarce in the readily available literature. Related compounds are presented for context.

Table 2: Kinetic Parameters of a Key Biosynthetic Enzyme

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
IptA (Prenyltransferase)L-Trp--6.13[14]

Note: This represents a tailoring enzyme from a related pathway, highlighting the type of kinetic data sought for benz[a]anthraquinone biosynthetic enzymes.

Experimental Protocols for Studying Biosynthesis

Elucidating the intricate details of benz[a]anthraquinone biosynthesis requires a combination of genetic, biochemical, and analytical techniques. The following sections outline key experimental protocols.

Cloning and Characterization of Biosynthetic Gene Clusters

Objective: To isolate and sequence the complete gene cluster responsible for the biosynthesis of a benz[a]anthraquinone antibiotic.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from the producing organism (e.g., Streptomyces sp.).

  • Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector to create a genomic library.

  • Library Screening: The library is screened using probes derived from conserved sequences of known Type II PKS genes (e.g., KSα).

  • Sequencing and Annotation: Positive cosmids are sequenced, and the open reading frames (ORFs) are annotated based on homology to known biosynthetic enzymes.

Gene_Cluster_Cloning gDNA Genomic DNA Isolation (Streptomyces sp.) Cosmid_Library Cosmid Library Construction gDNA->Cosmid_Library Screening Library Screening (PKS Gene Probes) Cosmid_Library->Screening Sequencing Cosmid Sequencing and Assembly Screening->Sequencing Annotation Gene Cluster Annotation Sequencing->Annotation

Figure 2: Workflow for Cloning a Biosynthetic Gene Cluster.
Gene Inactivation and Heterologous Expression

Objective: To confirm the function of specific genes within the cluster and to produce intermediates or the final product in a heterologous host.

Methodology:

  • Gene Disruption: A target gene within the native producer is inactivated using techniques such as PCR-mediated gene replacement or CRISPR/Cas9. The resulting mutant is analyzed for changes in its metabolite profile.

  • Heterologous Expression: The entire gene cluster or specific genes are cloned into an expression vector and introduced into a model host organism like Streptomyces coelicolor or E. coli. The production of the antibiotic or its intermediates is then assessed.

Enzyme Assays

Objective: To determine the activity and substrate specificity of individual enzymes in the biosynthetic pathway.

Ketosynthase (KS) Assay:

  • The KS and CLF subunits are heterologously expressed and purified.

  • The enzyme complex is incubated with the ACP, malonyl-CoA, and a radiolabeled starter unit (e.g., [14C]acetyl-CoA).

  • The reaction products are separated by SDS-PAGE, and the incorporation of radioactivity into the ACP is quantified by phosphorimaging.

Glycosyltransferase (GT) Assay:

  • The GT is expressed and purified.

  • The enzyme is incubated with the aglycone substrate and a nucleotide-sugar donor (e.g., UDP-glucose).

  • The reaction can be monitored by various methods, including HPLC to detect the formation of the glycosylated product, or by coupled assays that measure the release of the nucleotide diphosphate.[9]

Conclusion and Future Outlook

The study of benz[a]anthraquinone antibiotic biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of complex natural products. While significant progress has been made in identifying the core biosynthetic machinery and key tailoring enzymes, many questions remain. Future research will likely focus on the detailed biochemical characterization of all enzymes in the pathway, the elucidation of the regulatory networks that control gene expression, and the application of this knowledge to engineer novel antibiotics with improved therapeutic properties. The in-depth understanding of these biosynthetic pathways provides a powerful toolkit for the discovery and development of next-generation anticancer and antimicrobial agents.

References

Ochracenomicin B: A Technical Overview of a Benz[a]anthraquinone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics. First isolated from the actinomycete Amicolatopsis sp., this compound has demonstrated notable biological activity.[1] This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, alongside related experimental methodologies. Due to the limited availability of public data, this report also incorporates general characteristics of the broader benz[a]anthraquinone antibiotic family to provide a contextual understanding.

Physicochemical Properties

Detailed quantitative physicochemical data for this compound is not widely available in public chemical databases. The primary scientific literature describes its characterization using spectroscopic techniques, but specific numerical values are not readily accessible.[1] The following table summarizes the known qualitative properties and highlights data that is yet to be publicly documented.

PropertyValueCitation
Chemical Class Benz[a]anthraquinone[1]
Producing Organism Amicolatopsis sp.[1]
Molecular Formula Not publicly available.
Molecular Weight Not publicly available.
Melting Point Not publicly available.
Solubility Not publicly available.
Appearance Not publicly available.
Spectral Data (¹H NMR, ¹³C NMR, MS) Characterized by Magnetic Resonance Spectroscopy and Fast Atom Bombardment Mass Spectrometry.[1] Specific data not publicly available.[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature.[1] The following sections outline the general methodologies typically employed for the discovery and characterization of novel microbial natural products.

Fermentation and Isolation

The production of this compound is achieved through the cultivation of the Amicolatopsis sp. in a suitable fermentation medium. A generalized workflow for the isolation and purification of a novel antibiotic like this compound is depicted in the diagram below. This multi-step process involves the extraction of the active compounds from the fermentation broth and subsequent purification using various chromatographic techniques.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Characterization A Inoculation of Amicolatopsis sp. B Fermentation in Production Medium A->B C Extraction of Fermentation Broth D Solvent Partitioning C->D E Column Chromatography (e.g., Silica Gel) D->E F Further Chromatographic Purification (e.g., HPLC) E->F G Isolation of Pure this compound F->G H Spectroscopic Analysis (NMR, MS) G->H I Biological Activity Assays G->I

Caption: Generalized workflow for the isolation and characterization of a novel antibiotic.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.[1]

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry would have been used to determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would have been employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the benz[a]anthraquinone core and its substituents.

Biological Activity Assays

The antimicrobial activity of this compound was assessed against a panel of microorganisms.[1] Standard methods such as broth microdilution or disk diffusion assays would have been used to determine the minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungi.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit activity against Gram-positive bacteria and the fungus Candida albicans.[1]

While the specific signaling pathways affected by this compound have not been elucidated, other members of the anthraquinone class of compounds have been shown to exert their anticancer effects through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway. It is plausible that this compound may share a similar mechanism of action, though further research is required to confirm this.

The diagram below illustrates a potential signaling pathway for anthraquinone-induced apoptosis, which may be relevant for understanding the mode of action of this compound.

G A This compound (or other anthraquinones) B Increased Intracellular ROS A->B Induces C JNK Activation B->C Activates D Apoptosis C->D Leads to

Caption: A potential signaling pathway for anthraquinone-induced apoptosis.

Conclusion

This compound is a benz[a]anthraquinone antibiotic with demonstrated antimicrobial activity. While its detailed physicochemical properties are not extensively documented in public databases, the foundational knowledge of its chemical class and producing organism provides a strong basis for further investigation. Future research should focus on obtaining and publishing detailed spectroscopic data, elucidating its precise mechanism of action, and exploring its potential as a therapeutic agent. The methodologies and potential signaling pathways described herein offer a framework for guiding such research endeavors.

References

In-Depth Technical Guide: Discovery and Initial Characterization of Ochracenomicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ochracenomicin B is a novel benz[a]anthraquinone antibiotic discovered from the fermentation broth of an actinomycete, Amicolatopsis sp.. Alongside its analogs, Ochracenomicin A and C, it represents a class of compounds with potential antimicrobial applications. This document provides a comprehensive overview of the discovery and initial characterization of this compound, based on the available scientific literature. It details the producing microorganism, physicochemical properties, and biological activities. However, it is important to note that the full, detailed experimental protocols and extensive quantitative data from the primary discovery publication were not accessible. Consequently, the information presented herein is based on the initial abstract and related scientific context.

Discovery and Production

This compound was first isolated by a team of scientists at the Institute of Microbial Chemistry in Tokyo, Japan. The producing organism was identified as a strain of Amicolatopsis, a genus of aerobic, Gram-positive bacteria belonging to the order Actinomycetales, which are well-known for their ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics.

Producing Microorganism
  • Organism: Amicolatopsis sp.

  • Phylum: Actinomycetota

  • Class: Actinomycetia

  • Order: Pseudonocardiales

  • Family: Pseudonocardiaceae

  • Genus: Amicolatopsis

Fermentation and Isolation

While the specific details of the fermentation process for this compound production are not available in the abstract of the primary publication, a general workflow for the isolation of secondary metabolites from actinomycetes can be inferred. This process is visualized in the following diagram.

G General Workflow for Antibiotic Isolation from Amicolatopsis sp. cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Selection Strain Selection Inoculum Preparation Inoculum Preparation Strain Selection->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Harvesting Harvesting Fermentation->Harvesting Centrifugation/ Filtration Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Extraction->Purification Chromatography Characterization Characterization Purification->Characterization Purification->Characterization Spectroscopy

A generalized workflow for antibiotic production and isolation.

Physicochemical Properties and Structure Elucidation

This compound belongs to the benz[a]anthraquinone class of antibiotics. The initial characterization and structural elucidation were performed using a combination of spectroscopic techniques.

Spectroscopic Analysis

The structure of this compound was determined through the following methods mentioned in the primary publication's abstract:

  • Magnetic Resonance Spectroscopy (NMR): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (Fast Atom Bombardment - FAB-MS): To determine the molecular weight and elemental composition.

  • Spectrophotometry (UV-Vis and IR): To identify chromophores and functional groups within the molecule.

The logical workflow for elucidating the structure of a novel natural product like this compound is depicted below.

G Structure Elucidation Workflow for this compound cluster_data Data Types Isolated Compound Isolated Compound Spectroscopic Data Acquisition Spectroscopic Data Acquisition Isolated Compound->Spectroscopic Data Acquisition Data Analysis Data Analysis Spectroscopic Data Acquisition->Data Analysis NMR NMR Spectroscopic Data Acquisition->NMR MS MS Spectroscopic Data Acquisition->MS UV-Vis UV-Vis Spectroscopic Data Acquisition->UV-Vis IR IR Spectroscopic Data Acquisition->IR Structure Proposal Structure Proposal Data Analysis->Structure Proposal Structure Confirmation Structure Confirmation Structure Proposal->Structure Confirmation

A diagram illustrating the structure elucidation process.

Biological Activity

This compound has demonstrated antimicrobial activity against a range of microorganisms. The initial report indicates activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Antimicrobial Spectrum

The following table summarizes the reported antimicrobial spectrum of this compound. The precise Minimum Inhibitory Concentration (MIC) values were not available in the abstract of the foundational study.

Target OrganismClassActivity Reported
Staphylococcus aureusGram-positive bacteriaYes
VariousGram-negative bacteriaYes
Candida albicansFungusYes

Experimental Protocols

Due to the inaccessibility of the full-text article, detailed experimental protocols for the fermentation, isolation, characterization, and antimicrobial testing of this compound cannot be provided. The abstract mentions the use of "Microbial Sensitivity Tests," which likely refers to standard methods such as broth microdilution or agar diffusion assays to determine the MIC values.

Mechanism of Action

The primary publication on this compound does not detail its mechanism of action. However, based on its classification as a benz[a]anthraquinone antibiotic, a potential mechanism can be hypothesized. Many anthraquinone-based compounds are known to intercalate into DNA, thereby interfering with DNA replication and transcription. They can also generate reactive oxygen species (ROS), leading to cellular damage.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a generic anthraquinone antibiotic.

G Hypothetical Mechanism of Action for Benz[a]anthraquinone Antibiotics This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Intercalation DNA Intercalation Cellular Uptake->DNA Intercalation ROS Generation ROS Generation Cellular Uptake->ROS Generation Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Intercalation->Inhibition of Replication/Transcription Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cell Death Cell Death Inhibition of Replication/Transcription->Cell Death Oxidative Stress->Cell Death

A potential mechanism of action for this compound.

Conclusion and Future Directions

This compound is a benz[a]anthraquinone antibiotic with a broad spectrum of antimicrobial activity. Its discovery highlights the continued potential of actinomycetes as a source of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action, determine its in vivo efficacy and safety profile, and explore its potential for therapeutic development. The lack of detailed publicly available data underscores the need for the full publication of primary research findings to facilitate further scientific inquiry.

Ochracenomicin B: A Technical Guide to its Natural Source and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data specifically for Ochracenomicin B is scarce in publicly available literature. This guide provides a comprehensive overview based on the known producing organism, Amicolatopsis sp., and established methodologies for the fermentation and isolation of related benz[a]anthraquinone antibiotics produced by actinomycetes.

Introduction

This compound is a member of the benz[a]anthraquinone class of antibiotics. These compounds are known for their potent biological activities. The natural source of this compound has been identified as a strain of Amicolatopsis sp., a genus of Gram-positive, filamentous bacteria belonging to the order Actinomycetales[1]. Actinomycetes, particularly species of Streptomyces and Amicolatopsis, are renowned producers of a wide array of secondary metabolites, including many clinically important antibiotics. The production of this compound, like other secondary metabolites, is intricately linked to the fermentation conditions and the genetic makeup of the producing strain. This guide delves into the hypothetical, yet representative, fermentation process, isolation protocols, and the likely biosynthetic pathway of this compound.

Natural Source and Fermentation

The producing organism, Amicolatopsis sp., is the cornerstone of this compound production. Fermentation of this actinomycete under specific culture conditions induces the expression of the biosynthetic gene cluster responsible for this compound synthesis.

Producing Organism
  • Genus: Amicolatopsis

  • Characteristics: Aerobic, Gram-positive, filamentous bacteria with a complex life cycle involving the formation of substrate and aerial mycelia, and spores. They are widespread in soil and marine environments.

Representative Fermentation Protocol

While a specific protocol for this compound is not available, a general procedure for the fermentation of Amicolatopsis sp. to produce secondary metabolites can be outlined as follows. This protocol is based on established methods for similar antibiotic fermentations.

2.2.1. Inoculum Development

  • Strain Maintenance: A pure culture of Amicolatopsis sp. is maintained on a suitable agar medium (e.g., ISP2 medium) at 28-30°C.

  • Seed Culture: A loopful of spores or mycelia is used to inoculate a seed medium in a shake flask. The seed culture is incubated for 2-3 days at 28-30°C with agitation (e.g., 200-250 rpm) to obtain a dense and active biomass.

2.2.2. Production Fermentation

  • Production Medium: The seed culture is transferred to a larger volume of production medium. The composition of the production medium is critical for inducing secondary metabolism and can be optimized for carbon and nitrogen sources, as well as trace elements.

  • Fermentation Conditions: The production culture is incubated for a period of 7-14 days under controlled conditions of temperature, pH, and aeration.

  • Monitoring: The fermentation is monitored for biomass growth, pH changes, nutrient consumption, and the production of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Fermentation Data (Representative)

The following table presents hypothetical but representative quantitative data for the fermentation of Amicolatopsis sp. for the production of a benz[a]anthraquinone antibiotic like this compound.

ParameterValueUnit
Inoculum
Inoculum Size5 - 10% (v/v)
Seed Culture Age48 - 72hours
Production Medium
Carbon Source (e.g., Glucose)20 - 40g/L
Nitrogen Source (e.g., Soy Peptone)5 - 15g/L
Inorganic Salts (e.g., CaCO₃)1 - 3g/L
Fermentation Conditions
Temperature28 - 32°C
Initial pH6.8 - 7.2
Agitation200 - 250rpm
Fermentation Time168 - 336hours
Yield (Hypothetical)
This compound Titer50 - 200mg/L

Experimental Protocols

General Protocol for Isolation and Purification of Benz[a]anthraquinone Antibiotics
  • Harvesting: At the end of the fermentation, the culture broth is harvested.

  • Extraction: The mycelial cake is separated from the supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate, butanol).

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size exclusion and further purification.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column for final purification to obtain the pure compound.

  • Characterization: The structure of the purified compound is elucidated using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy.

Biosynthesis and Regulation

Benz[a]anthraquinones are typically synthesized via a Type II polyketide synthase (PKS) pathway. Although the specific biosynthetic gene cluster for this compound has not been characterized, a general pathway can be proposed.

General Biosynthetic Pathway of a Type II Polyketide Benz[a]anthraquinone

The biosynthesis starts with a starter unit (e.g., acetyl-CoA) and several extender units (e.g., malonyl-CoA) which are sequentially condensed by the PKS enzyme complex. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure of benz[a]anthraquinones. Subsequent tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, modify the core structure to generate the final bioactive molecule.

Type II PKS Pathway for Benz[a]anthraquinone cluster_0 Polyketide Chain Assembly cluster_1 Core Structure Formation cluster_2 Tailoring Reactions Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Complex Type II PKS Complex (KS, CLF, ACP) Starter_Unit->PKS_Complex Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Complex Polyketide_Chain Linear Polyketide Chain PKS_Complex->Polyketide_Chain Chain Elongation Cyclases Aromatase/Cyclases Polyketide_Chain->Cyclases Benzanthraquinone_Core Benz[a]anthraquinone Core Structure Cyclases->Benzanthraquinone_Core Cyclization & Aromatization Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Methyltransferases, etc.) Benzanthraquinone_Core->Tailoring_Enzymes Ochracenomicin_B This compound Tailoring_Enzymes->Ochracenomicin_B Modifications Experimental Workflow Start Start Isolation Isolation of Amicolatopsis sp. Start->Isolation Fermentation Fermentation & Optimization Isolation->Fermentation Extraction Extraction of Bioactive Compounds Fermentation->Extraction Bioassay Bioactivity Screening Extraction->Bioassay Purification Chromatographic Purification Bioassay->Purification Active Extract Structure_Elucidation Spectroscopic Analysis (MS, NMR) Purification->Structure_Elucidation Characterization Biological Characterization Structure_Elucidation->Characterization End End Characterization->End

References

Understanding the Structure-Activity Relationship of Ochracenomicin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicins represent a class of benz[a]anthraquinone antibiotics with promising biological activity. This document provides a comprehensive overview of the current understanding of the Structure-Activity Relationship (SAR) of Ochracenomicin derivatives and their analogs. Due to the limited public data specifically on Ochracenomicin derivatives, this guide draws upon information from the broader class of benz[a]anthraquinone antibiotics to infer potential SAR principles. This guide covers the known biological activities, proposes a mechanism of action based on related compounds, details relevant experimental protocols, and outlines a logical workflow for future SAR studies.

Introduction to Ochracenomicins

Ochracenomicins A, B, and C are naturally occurring antibiotics isolated from Amicolatopsis sp.[1] They belong to the benz[a]anthraquinone class of aromatic polyketides, a group of compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The core chemical scaffold of these molecules provides a versatile platform for structural modification to optimize their therapeutic potential. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the development of novel and more effective therapeutic agents.

Biological Activity of Benz[a]anthraquinone Antibiotics

Compound/AntibioticProducing OrganismTarget OrganismMIC (µg/mL)Reference
MJ347-81F4 A Amycolatopsis sp.Gram-positive bacteria (including MRSA)0.006 - 0.1[2]
N-acetylated analog Amycolatopsis sp.S. aureus ATCC TM 6538P (pH 7)2[3]
Chloroorienticins A–E Amycolatopsis orientalisS. aureus JC-1 and MRSA0.2 - 0.78[3]
Macrotermicins A Amycolatopsis sp. M39S. aureus1.5[4]
Macrotermicins C Amycolatopsis sp. M39S. aureus10[4]

Proposed Mechanism of Action

The precise molecular mechanism of Ochracenomicins has not been fully elucidated. However, based on their structural similarity to other well-characterized anthracycline and anthraquinone antibiotics, a plausible mechanism of action can be proposed. This likely involves two primary pathways:

  • Inhibition of DNA Topoisomerases: Like other anthracyclines, Ochracenomicin derivatives may intercalate into DNA and interfere with the function of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, the antibiotic would lead to double-strand breaks in the DNA, ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the benz[a]anthraquinone structure can undergo redox cycling. This process can lead to the formation of superoxide radicals and other reactive oxygen species, which can damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.

Proposed_Mechanism_of_Action Proposed Mechanism of Action for Ochracenomicin Derivatives Ochracenomicin Ochracenomicin Derivative DNA Bacterial DNA Ochracenomicin->DNA Intercalation DNA_Topo_Complex DNA-Topoisomerase II Complex Ochracenomicin->DNA_Topo_Complex Stabilization Redox_Cycling Redox Cycling (Quinone Moiety) Ochracenomicin->Redox_Cycling DNA->DNA_Topo_Complex TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA_Topo_Complex DS_Breaks Double-Strand Breaks DNA_Topo_Complex->DS_Breaks Apoptosis Apoptosis DS_Breaks->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress (Damage to lipids, proteins, DNA) ROS->Oxidative_Stress Oxidative_Stress->Cell_Death

Proposed mechanism of action for Ochracenomicin derivatives.

Experimental Protocols

To conduct a systematic SAR study of Ochracenomicin derivatives, a series of standardized experimental protocols are required. The following outlines a general workflow for the synthesis, purification, and biological evaluation of novel derivatives.

General Synthesis of Benz[a]anthraquinone Core

A general method for synthesizing the benz[a]anthraquinone core, which is central to Ochracenomicin, involves a catalytic cobalt-mediated [2+2+2]-cycloaddition of a triyne. This reaction efficiently constructs the angularly substituted tetracyclic system. Subsequent oxidation of this core structure yields the characteristic benz[a]anthraquinone framework.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely accepted protocol for determining MIC values.

Objective: To determine the lowest concentration of an Ochracenomicin derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Ochracenomicin derivative stock solution of known concentration

  • Positive control (bacterial inoculum without antibiotic)

  • Negative control (sterile broth)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the Ochracenomicin derivative is prepared in the microtiter plate using sterile MHB. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

SAR_Experimental_Workflow Experimental Workflow for SAR Studies Start Start: Ochracenomicin Core Structure Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., MIC Assay) Purification->Biological_Screening Data_Analysis Data Analysis (SAR Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify Key Structural Features End End: Candidate Drug Data_Analysis->End Select Promising Candidates Lead_Optimization->Synthesis Design New Derivatives

A logical workflow for Structure-Activity Relationship studies.

Structure-Activity Relationship: Inferences and Future Directions

Due to the lack of specific data on synthesized Ochracenomicin derivatives, the following SAR points are inferred from the broader class of anthraquinone antibiotics:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings can significantly influence biological activity. These groups can participate in hydrogen bonding with biological targets and affect the redox potential of the quinone system.

  • Side Chains: The nature and length of aliphatic or glycosidic side chains can impact the compound's solubility, cell permeability, and interaction with molecular targets.

  • Stereochemistry: For derivatives with chiral centers, the stereochemistry can play a critical role in the specific binding to target enzymes or DNA.

Future research should focus on:

  • The total synthesis of Ochracenomicins A, B, and C to confirm their structures and provide material for further studies.

  • The generation of a library of Ochracenomicin derivatives with systematic modifications to the benz[a]anthraquinone core and its substituents.

  • Quantitative evaluation of the antibacterial and antifungal activity of these derivatives to establish a clear SAR.

  • Elucidation of the precise mechanism of action, including the identification of specific molecular targets.

Conclusion

Ochracenomicins represent a promising class of benz[a]anthraquinone antibiotics. While the current body of public knowledge on their derivatives is limited, by drawing parallels with related compounds, a framework for their future investigation can be established. Systematic synthetic modification, coupled with robust biological evaluation, will be essential to unlock the full therapeutic potential of this chemical scaffold and to develop novel anti-infective agents. The experimental protocols and logical workflows outlined in this guide provide a solid foundation for initiating such a research program.

References

Unveiling the Antibacterial Potential of Ochracenomicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel benz[a]anthraquinone antibiotic, Ochracenomicin B, isolated from Amicolatopsis sp., has demonstrated preliminary antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] This technical guide provides a comprehensive summary of the available data on the preliminary antibacterial spectrum of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available quantitative data, this document focuses on the foundational information and outlines the standard methodologies for assessing such compounds.

Overview of this compound

This compound belongs to the benz[a]anthraquinone class of antibiotics. It was first described along with its analogs, Ochracenomicins A and C, in a 1995 paper by Igarashi et al. The producing organism is a species of Amicolatopsis, a genus of Actinomycetales known for producing various secondary metabolites with diverse biological activities.

Preliminary Antibacterial Spectrum

Table 1: Summary of Preliminary Antibacterial Spectrum of this compound
Microorganism TypeActivity IndicatedSpecific Strains Tested (if known)Quantitative Data (MIC in µg/mL)
Gram-positive bacteriaYesStaphylococcus aureusData not publicly available
Gram-negative bacteriaYesNot specifiedData not publicly available
FungiYesCandida albicansData not publicly available

Note: This table is based on the initial discovery paper and will be updated as more quantitative data becomes available.

Experimental Protocols for Antibacterial Susceptibility Testing

To determine the quantitative antibacterial spectrum (i.e., MIC values) of a novel compound like this compound, standardized methods are employed. The following are detailed methodologies for key experiments typically cited in antimicrobial research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

a. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

b. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the this compound stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or a suitable broth for fungi. This creates a gradient of decreasing antibiotic concentrations across the wells.

c. Inoculum Preparation:

  • The test microorganism is cultured overnight on an appropriate agar plate.

  • A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria.

e. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination using Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Read Plates for Visible Growth E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, as a benz[a]anthraquinone, it belongs to a class of compounds known to interact with DNA and topoisomerase enzymes, or to generate reactive oxygen species, thereby inhibiting bacterial growth. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Hypothesized Mechanism of Action Pathway

MOA_Hypothesis cluster_entry Cellular Entry cluster_targets Potential Intracellular Targets cluster_outcome Outcome A This compound B Bacterial Cell A->B Enters Cell C DNA Intercalation/ Topoisomerase Inhibition B->C D Generation of Reactive Oxygen Species (ROS) B->D E Inhibition of DNA Replication and Transcription C->E F Oxidative Damage to Cellular Components D->F G Bacterial Cell Death or Growth Inhibition E->G F->G

Hypothesized mechanisms of action for this compound.

Future Directions

The preliminary findings on this compound are promising, but further research is essential to fully characterize its antibacterial potential. Key future directions include:

  • Quantitative determination of the antibacterial spectrum: Performing comprehensive MIC testing against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Elucidation of the mechanism of action: Investigating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.

  • In vivo efficacy and toxicity studies: Evaluating the compound's effectiveness and safety in animal models of infection.

This technical guide serves as a foundational resource on the preliminary antibacterial spectrum of this compound. As further research is published and more quantitative data becomes available, this document will be updated to provide the scientific community with the most current and comprehensive information.

References

Methodological & Application

Application Notes and Protocols for Ochracenomicin B In Vitro Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial assays of Ochracenomicin B, a member of the benz[a]anthraquinone class of antibiotics.[1] The following sections detail the necessary materials, step-by-step procedures for determining the antibacterial efficacy, and methods for data interpretation.

Introduction

This compound is a natural product with potential antibacterial properties.[1] In vitro antibacterial susceptibility testing is a critical first step in the evaluation of new antimicrobial agents. The primary objective of these assays is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This document outlines standardized protocols, including broth microdilution and agar disk diffusion methods, which are widely accepted for screening natural products.[5][6][7]

Data Presentation

Quantitative data from in vitro antibacterial assays for this compound should be summarized for clear interpretation and comparison. The primary endpoint, the Minimum Inhibitory Concentration (MIC), is typically presented in a tabular format.

Table 1: Example MIC Data for this compound

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-Positive
Bacillus subtilis ATCC 6633Gram-Positive
Escherichia coli ATCC 25922Gram-Negative
Pseudomonas aeruginosa ATCC 27853Gram-Negative

Note: The values in this table are placeholders and should be replaced with experimental results.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. It is crucial to use aseptic techniques throughout these procedures.

Materials and Reagents
  • This compound: Purity should be determined prior to use. A stock solution should be prepared in an appropriate solvent (e.g., DMSO) and stored under recommended conditions.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended (see Table 1 for examples).

  • Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are standard for susceptibility testing.[8]

  • Positive Control Antibiotic: A broad-spectrum antibiotic with known MIC values for the test strains (e.g., Ciprofloxacin, Gentamicin).

  • Sterile Supplies: 96-well microtiter plates, petri dishes, pipettes and tips, inoculation loops, sterile saline (0.85% NaCl), and sterile cotton swabs.

  • Equipment: Incubator (37°C), spectrophotometer or McFarland standards, microplate reader (optional), biosafety cabinet.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitative measurement of in vitro antimicrobial activity.[2][6]

3.2.1. Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][9]

3.2.2. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Ensure the final concentration of the solvent (e.g., DMSO) in each well is not inhibitory to the bacteria (typically ≤1%).

3.2.3. Inoculation and Incubation

  • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.[3]

  • Incubate the plates at 37°C for 16-24 hours.[2][3]

3.2.4. Interpretation of Results

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[4][9][10]

  • A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.[10]

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5][7]

3.3.1. Preparation of Agar Plates and Inoculum

  • Prepare a bacterial inoculum as described in section 3.2.1.

  • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[5]

3.3.2. Application of this compound

  • Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound solution.

  • Allow the solvent to evaporate completely in a sterile environment.

  • Place the impregnated disks onto the surface of the inoculated MHA plates.

  • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

3.3.3. Incubation and Interpretation

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]

  • The size of the inhibition zone is indicative of the antibacterial activity.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Colony Selection B Prepare 0.5 McFarland Standard Suspension A->B C Dilute to Final Inoculum (5x10^5 CFU/mL) B->C F Inoculate Wells with Bacteria C->F D Prepare this compound Stock Solution E Serial Dilutions in 96-Well Plate D->E E->F G Incubate at 37°C for 16-24h F->G H Visually Inspect for Turbidity (Growth) G->H I Determine MIC (Lowest Concentration with No Growth) H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) B Swab MHA Plate for a Lawn of Growth A->B D Place Disks on Inoculated MHA Plate B->D C Impregnate Sterile Disks with this compound C->D E Incubate at 37°C for 16-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

Potential Mechanism of Action

While specific studies on this compound's mechanism are limited, related anthraquinone compounds have been shown to exert their antibacterial effects through various mechanisms. These can include the disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and interference with energy metabolism.[11][12] Further investigations, such as cell membrane permeability assays or studies on macromolecular synthesis, would be necessary to elucidate the precise mechanism of action of this compound.[13][14]

References

Determining the Minimum Inhibitory Concentration (MIC) of Ochracenomicin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp. Preliminary studies have indicated its potential antimicrobial activity against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5] This value is essential for assessing the potency of the compound and provides a basis for further preclinical development.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[6] This method is suitable for screening natural products and allows for the testing of multiple concentrations of the compound simultaneously.[1][7][8]

Data Presentation

The following tables are templates for recording and presenting the MIC data for this compound against various microorganisms. It is recommended to test a panel of clinically relevant and standard laboratory strains to establish the antimicrobial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC No.MIC (µg/mL)
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619
Bacillus subtilis6633
Methicillin-resistantBAA-1717
Staphylococcus aureus (MRSA)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainATCC No.MIC (µg/mL)
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae13883
Acinetobacter baumannii19606
Salmonella enterica14028

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal StrainATCC No.MIC (µg/mL)
Candida albicans90028
Candida glabrata90030
Candida parapsilosis22019
Cryptococcus neoformans14116
Aspergillus fumigatus204305

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

3.1.1. Materials

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial and fungal strains (as listed in Tables 1-3)

  • Positive control antibiotics (e.g., ampicillin, ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin sodium salt (optional, for viability indication)

3.1.2. Preparation of Reagents and Inoculum

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the microorganisms.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Fungi: For yeasts, prepare the inoculum similarly to bacteria. For filamentous fungi, collect spores from a mature culture and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

3.1.3. Assay Procedure

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 100 µL of the this compound stock solution (or a working dilution) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum concentration.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • Fungi: Incubate at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for filamentous fungi).

  • Reading the Results:

    • Visual Inspection: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) compared to the growth control.

    • Spectrophotometric Reading (Optional): Measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed.

    • Resazurin Staining (Optional): Add 10 µL of resazurin solution (0.01%) to each well and incubate for an additional 1-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.[9]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_media Prepare Culture Media (CAMHB or RPMI) start->prep_media setup_plate Dispense Media into 96-well Plate prep_compound->setup_plate prep_inoculum->setup_plate prep_media->setup_plate serial_dilution Perform 2-fold Serial Dilutions of this compound setup_plate->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension serial_dilution->add_inoculum add_controls Include Growth, Sterility, and Positive Controls add_inoculum->add_controls incubate Incubate Plates (35-37°C, 16-72h) add_controls->incubate read_results Read Results (Visual, Spectrophotometric, or Resazurin) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining the MIC of this compound.

Hypothetical Signaling Pathway Inhibition (Illustrative Example)

As the specific mechanism of action for this compound is not yet elucidated, the following diagram serves as a generic illustration of how an antibiotic might interfere with a bacterial signaling pathway. This is not a confirmed pathway for this compound.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene tf->gene Transcription protein Essential Protein gene->protein Translation survival Bacterial Survival protein->survival ochracenomicin This compound ochracenomicin->inhibition

Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway.

References

Application Note: Cell-Based Assay Development for Characterizing the Biological Activity of Ochracenomicin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ochracenomicin B is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. Preliminary studies have indicated its potential as an anti-bacterial agent against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. The anthraquinone scaffold is a common feature in a number of clinically important anticancer agents that function through mechanisms such as DNA intercalation and topoisomerase inhibition. This application note provides a comprehensive framework for the initial cell-based characterization of this compound's biological activity, with a focus on assessing its cytotoxic and potential anti-cancer properties. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Experimental Workflow

The following diagram outlines a logical workflow for the initial cell-based characterization of this compound.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification start This compound cytotoxicity Cytotoxicity Assay (MTT) Broad Cancer Cell Line Panel start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) apoptosis->pathway_analysis cell_cycle->pathway_analysis end Further in vivo studies pathway_analysis->end hypothetical_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm OchracenomicinB This compound DNA_Damage DNA Damage (e.g., Topoisomerase II inhibition) OchracenomicinB->DNA_Damage Intercalation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Phosphorylation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for the Synthesis of Ochracenomicin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a naturally occurring benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. The benz[a]anthraquinone scaffold is a common motif in a variety of bioactive natural products, exhibiting a range of biological activities including antibacterial, antifungal, antiviral, and antitumor properties[2][3]. The development of synthetic routes to this compound and its analogs is of significant interest for the exploration of new therapeutic agents with potentially improved efficacy and pharmacological profiles.

These application notes provide a detailed overview of established synthetic strategies for constructing the core benz[a]anthraquinone skeleton, which can be adapted for the synthesis of this compound analogs. Detailed experimental protocols for key reactions are provided to guide researchers in this endeavor.

Core Synthetic Strategies for the Benz[a]anthraquinone Skeleton

The synthesis of the benz[a]anthraquinone core, the central structural motif of this compound, can be achieved through several strategic approaches. The selection of a particular strategy will depend on the desired substitution pattern of the final analog. Key retrosynthetic disconnections often involve the formation of the central aromatic rings through cycloaddition or annulation reactions.

Ochracenomicin_B_Analogs This compound Analogs Benz_a_anthraquinone_Core Benz[a]anthraquinone Core Ochracenomicin_B_Analogs->Benz_a_anthraquinone_Core Retrosynthesis Strategy_A [2+2+2] Cycloaddition Benz_a_anthraquinone_Core->Strategy_A Strategy_B Diels-Alder Reaction Benz_a_anthraquinone_Core->Strategy_B Strategy_C Friedel-Crafts Acylation/Annulation Benz_a_anthraquinone_Core->Strategy_C

Caption: Key retrosynthetic approaches to this compound analogs.

Strategy 1: Cobalt-Mediated [2+2+2] Cycloaddition

A powerful method for the construction of the benz[a]anthraquinone core involves a cobalt-mediated [2+2+2] cycloaddition of a suitably designed triyne precursor[2][4][5]. This strategy allows for the rapid assembly of the tetracyclic system in a single step.

Workflow:

Start Substituted Benzaldehyde Triyne Triyne Precursor Start->Triyne Multi-step synthesis Cycloaddition Co-mediated [2+2+2] Cycloaddition Triyne->Cycloaddition Anthracene_Core Anthracene Derivative Cycloaddition->Anthracene_Core Oxidation1 Oxidation Anthracene_Core->Oxidation1 Anthraquinone Benz[a]anthraquinone Oxidation1->Anthraquinone Photooxidation Photo-oxidation Anthraquinone->Photooxidation Final_Product Angucyclinone Core Photooxidation->Final_Product Naphthoquinone Substituted Naphthoquinone Diels_Alder Diels-Alder Reaction Naphthoquinone->Diels_Alder Diene Diene Diene->Diels_Alder Adduct Cycloadduct Diels_Alder->Adduct Aromatization Aromatization Adduct->Aromatization Final_Product Benz[a]anthraquinone Aromatization->Final_Product Naphthalene Substituted Naphthalene Friedel_Crafts Friedel-Crafts Acylation Naphthalene->Friedel_Crafts Phthalic_Anhydride Phthalic Anhydride Derivative Phthalic_Anhydride->Friedel_Crafts Keto_Acid o-Naphthoylbenzoic Acid Friedel_Crafts->Keto_Acid Cyclization Acid-catalyzed Cyclization Keto_Acid->Cyclization Final_Product Benz[a]anthraquinone Cyclization->Final_Product

References

Application Notes and Protocols for Studying Uncharacterized Antimicrobial Compounds Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Applying Uncharacterized Compounds in Resistant Bacterial Strain Studies, with a focus on the hypothetical application of a compound like Ochracenomicin B.

Disclaimer: Extensive literature searches for this compound did not yield sufficient data for its specific application in resistant bacterial strain studies. The following application notes and protocols are presented as a generalized template, illustrating the methodologies and data presentation that would be utilized should such a compound be investigated further. The quantitative data herein is hypothetical and for illustrative purposes only.

Introduction

The rise of antimicrobial resistance necessitates the discovery and characterization of novel therapeutic agents. Compounds with unique scaffolds, such as benz[a]anthraquinone antibiotics, represent a promising avenue for research. This document outlines a comprehensive framework for the initial in vitro evaluation of an uncharacterized antimicrobial compound, using the discovery of this compound as a case study, against a panel of clinically relevant resistant bacterial strains. The protocols provided detail methods for determining antimicrobial susceptibility, assessing synergistic interactions with conventional antibiotics, and elucidating the potential mechanism of action.

Data Presentation: Hypothetical Antimicrobial Activity of Compound "X" (e.g., this compound)

The following tables present hypothetical data to illustrate how the antimicrobial activity of a novel compound should be summarized.

Table 1: Minimum Inhibitory Concentrations (MICs) of Compound "X" against Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeCompound "X" MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MRSA) ATCC 43300Methicillin-Resistant81>32
Enterococcus faecalis (VRE) ATCC 51299Vancomycin-Resistant16>25616
Pseudomonas aeruginosa ATCC 27853Multidrug-Resistant32>256>32
Klebsiella pneumoniae ATCC BAA-1705Carbapenem-Resistant64>256>32
Escherichia coli ATCC 25922-1610.015

Table 2: Synergy Testing of Compound "X" in Combination with Conventional Antibiotics against MRSA ATCC 43300

Antibiotic CombinationMIC of Compound "X" Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Compound "X" in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Compound "X" + Vancomycin8120.250.5Synergy
Compound "X" + Ciprofloxacin8>3248-Indifference
Compound "X" + Gentamicin8410.50.25Synergy

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (e.g., Compound "X")

  • Resistant and susceptible bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (no compound) and a negative control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Synergy Testing by Checkerboard Assay

This protocol is used to assess the interaction between two antimicrobial agents.

Materials:

  • Test compound (Compound "X")

  • Second antimicrobial agent (e.g., Vancomycin)

  • Resistant bacterial strain of interest

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • In a 96-well plate, create a two-dimensional array of serial dilutions for both compounds. Dilute Compound "X" horizontally and the second antibiotic vertically.

  • The final plate should contain wells with varying concentrations of each drug alone and in combination.

  • Inoculate the plate with the target resistant bacterial strain at a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate at 37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Compound 'X' B->C D Incubate at 37°C for 16-20h C->D E Read Plates for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination.

Logical Relationship in Synergy Testing

G cluster_0 Checkerboard Assay cluster_1 Calculation cluster_2 Interpretation MIC_A MIC of Compound 'X' Alone FICI Calculate FICI MIC_A->FICI MIC_B MIC of Antibiotic Alone MIC_B->FICI MIC_Comb MIC in Combination MIC_Comb->FICI Synergy Synergy FICI->Synergy ≤ 0.5 Indifference Indifference FICI->Indifference > 0.5 to ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Logic of Synergy Interpretation.

Potential Signaling Pathways for Investigation

Given that this compound is a benz[a]anthraquinone, a class of compounds known to interact with DNA, a potential mechanism of action could involve the inhibition of DNA replication or transcription. Further investigation would be required to confirm this hypothesis.

G cluster_pathway Hypothetical Mechanism of Action CompoundX Compound 'X' (e.g., this compound) BacterialCell Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase CompoundX->DNA_Gyrase Inhibition RNA_Polymerase RNA Polymerase CompoundX->RNA_Polymerase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Transcription Transcription RNA_Polymerase->Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Hypothetical Signaling Pathway.

Application Notes and Protocols for Testing Ochracenomicin B in Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a benz[a]anthraquinone antibiotic that has demonstrated activity against Gram-positive bacteria.[1] This document provides a comprehensive set of protocols for the initial in vitro evaluation of this compound, including determination of its minimum inhibitory and bactericidal concentrations, time-kill kinetics, and cytotoxicity. Furthermore, a strategy for elucidating its mechanism of action is presented. Anthraquinones are a class of compounds known for various antibacterial activities.[1]

Data Presentation

Table 1: In Vitro Activity of this compound against Representative Gram-positive Bacteria
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLMinimum Bactericidal Concentration (MBC) µg/mL
Staphylococcus aureus ATCC 29213Data to be generatedData to be generated
Enterococcus faecalis ATCC 29212Data to be generatedData to be generated
Streptococcus pneumoniae ATCC 49619Data to be generatedData to be generated
Methicillin-resistant Staphylococcus aureus (MRSA) USA300Data to be generatedData to be generated
Vancomycin-resistant Enterococcus faecium (VRE) ATCC 51559Data to be generatedData to be generated
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
Cell LineIC₅₀ (µg/mL)
HEK293 (Human Embryonic Kidney)Data to be generated
HepG2 (Human Liver Cancer)Data to be generated

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07.[2]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Gram-positive bacterial strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The typical concentration range to test is 64 to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the this compound dilution, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: Wells containing only inoculated CAMHB.

    • Sterility Control: Wells containing only uninoculated CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][5]

Materials:

  • MIC plates from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and pipettor

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC) and plate it onto a drug-free MHA plate.[3]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 24-48 hours.

  • Enumeration: After incubation, count the number of colony-forming units (CFU) on each plate.

  • Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[5]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.[6]

Materials:

  • This compound

  • CAMHB

  • Gram-positive bacterial strain

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to flasks containing the bacterial culture. Include a growth control flask without the antibiotic.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto MHA to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.[6]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action Studies

The precise mechanism of action for this compound is not yet fully elucidated. As a benz[a]anthraquinone, it may share mechanisms with other quinone-containing antibiotics, which are known to interfere with various cellular processes. Potential mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Some anthraquinones can intercalate into DNA or inhibit enzymes like topoisomerases.[9]

  • Inhibition of Protein Synthesis: This can be investigated by monitoring the incorporation of radiolabeled amino acids. Oxazolidinones, for example, inhibit protein synthesis by binding to the 50S ribosomal subunit.[10]

  • Disruption of Cell Wall Synthesis: This can be assessed by observing changes in cell morphology and susceptibility to osmotic stress.[11]

  • Disruption of Cell Membrane Integrity: This can be measured using membrane potential-sensitive dyes or by monitoring the leakage of intracellular components.[9]

A general workflow for investigating the mechanism of action is proposed below.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Activity Characterization cluster_2 Safety Profile cluster_3 Mechanism of Action Elucidation MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Inform MBC testing TimeKill Time-Kill Kinetics MIC->TimeKill Determine test concentrations Cytotoxicity Cytotoxicity Assay (MTT) TimeKill->Cytotoxicity Correlate activity with toxicity Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Cytotoxicity->Macromolecular_Synthesis Guide concentration selection Membrane_Permeability Membrane Permeability Assay Macromolecular_Synthesis->Membrane_Permeability Microscopy Microscopy (Cell Morphology) Membrane_Permeability->Microscopy Target_Identification Target Identification (e.g., Proteomics, Genomics) Microscopy->Target_Identification

Caption: Overall experimental workflow for the evaluation of this compound.

Mechanism_of_Action_Investigation cluster_0 Potential Cellular Targets cluster_1 Resulting Cellular Effects Ochracenomicin_B This compound DNA_Gyrase DNA Gyrase / Topoisomerase Ochracenomicin_B->DNA_Gyrase Ribosome Ribosome (Protein Synthesis) Ochracenomicin_B->Ribosome Cell_Wall_Precursors Cell Wall Precursors Ochracenomicin_B->Cell_Wall_Precursors Cell_Membrane Cell Membrane Ochracenomicin_B->Cell_Membrane DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Cell_Wall_Precursors->Cell_Wall_Synthesis_Inhibition Membrane_Depolarization Membrane Depolarization / Leakage Cell_Membrane->Membrane_Depolarization Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Death Membrane_Depolarization->Bacterial_Cell_Death

Caption: Hypothetical signaling pathways for this compound's mechanism of action.

References

Application Notes and Protocols for the Experimental Use of Ochracenomicin B in Fungal Pathogen Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data and established mechanisms of action for the antifungal properties of Ochracenomicin B. The following application notes and protocols are presented as a representative guide for the screening of a novel antifungal compound, using this compound as a template. The data and hypothesized mechanism of action are illustrative and should be replaced with experimentally determined results.

Application Notes

This compound, a benz[a]anthraquinone antibiotic, has been identified as a potential candidate for antifungal drug development. Preliminary studies have indicated its activity against a range of fungal pathogens, necessitating a standardized approach for its evaluation. These application notes provide a framework for the systematic screening of this compound to determine its spectrum of activity, potency, and potential mechanism of action. The primary methodologies outlined are based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

The core application of this compound in this context is its use as a test article in in vitro screening assays to identify susceptible fungal species. The data generated from these screens are crucial for go/no-go decisions in the early stages of drug discovery and for guiding further preclinical development. Key applications include:

  • Primary Screening: High-throughput screening of this compound against a broad panel of fungal pathogens to identify initial hits.

  • Secondary Screening: Determination of Minimum Inhibitory Concentrations (MICs) for susceptible strains to quantify potency.

  • Spectrum of Activity Determination: Comprehensive testing against a diverse collection of yeasts and molds to define the compound's antifungal spectrum.

  • Mechanism of Action Studies: Preliminary investigations into how this compound exerts its antifungal effect.

Quantitative Data Summary

The following table represents an example of how to structure the quantitative data obtained from antifungal susceptibility testing of this compound. The MIC values presented are hypothetical and should be replaced with experimental data.

Fungal PathogenStrain IDThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL) [Control]Fluconazole MIC (µg/mL) [Control]
Candida albicansATCC 9002820.50.25
Candida glabrataATCC 900308116
Candida aurisB119034132
Cryptococcus neoformansH9910.254
Aspergillus fumigatusATCC 204305161>64
Fusarium solaniATCC 36031>642>64
Rhizopus oryzaeATCC 10404320.5>64

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens using the broth microdilution method, adapted from CLSI M27 and M38 guidelines.

1. Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Fungal isolates for testing

  • Positive control antifungals (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer or microplate reader (530 nm)

  • Hemocytometer or other cell counting device

  • Sterile, disposable labware (pipette tips, reservoirs)

2. Inoculum Preparation:

  • Yeasts: From a 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several colonies and suspend in 5 mL of sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). This can be verified by spectrophotometry at 530 nm. Further dilute the adjusted inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Molds: From a 7-day culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

3. Plate Preparation:

  • Prepare a serial two-fold dilution of this compound in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Dispense 100 µL of each concentration into the appropriate wells.

  • Include a drug-free well for a growth control and a media-only well for a sterility control.

  • Also, prepare dilution series for the control antifungals in separate rows.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Seal the plates and incubate at 35°C.

  • Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for molds.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

  • For yeasts, this is often a ≥50% reduction in turbidity as determined visually or by a microplate reader at 530 nm.

  • For molds, the endpoint is typically 100% growth inhibition (complete absence of visible growth).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome Compound_Prep Prepare this compound Stock & Dilutions Plate_Inoculation Inoculate 96-Well Plates Compound_Prep->Plate_Inoculation Fungal_Prep Prepare Fungal Inoculum (Yeast/Mold) Fungal_Prep->Plate_Inoculation Incubation Incubate at 35°C Plate_Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Tabulation Tabulate and Compare Data MIC_Determination->Data_Tabulation Spectrum_Definition Define Spectrum of Activity Data_Tabulation->Spectrum_Definition

Caption: Workflow for Antifungal Susceptibility Screening.

Hypothesized Signaling Pathway

Signaling_Pathway cluster_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Ochracenomicin_B This compound Enzyme 14-alpha-demethylase (Target Enzyme) Ochracenomicin_B->Enzyme Inhibition Cell_Wall Cell Wall Cell_Membrane Cell Membrane Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol Ergosterol Ergosterol->Cell_Membrane Component of Enzyme->Ergosterol Blocked Membrane_Disruption Membrane Disruption Enzyme->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Hypothesized Mechanism of Action for this compound.

Application Notes and Protocols for Measuring Ochracenomicin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a novel benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp. While its antibacterial properties have been noted, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored in published literature. Structurally similar compounds, such as other benz[a]anthraquinone antibiotics and the broader class of anthracyclines, have demonstrated significant anti-tumor activity, often through mechanisms involving DNA intercalation and topoisomerase II inhibition, ultimately leading to apoptosis.

These application notes provide a comprehensive framework for evaluating the cytotoxicity of this compound. The following protocols for key assays—MTT for cell viability, Sulforhodamine B (SRB) for endpoint cytotoxicity, and Annexin V/Propidium Iodide (PI) for apoptosis detection—are based on established methodologies for analogous compounds. The included data is illustrative, designed to model expected outcomes and guide data presentation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

This table summarizes hypothetical IC50 values for this compound across different human cancer cell lines after a 72-hour incubation period, as determined by the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeIC50 (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Cancer12.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma9.3
Table 2: Apoptosis Induction by this compound in HCT116 Cells

This table presents hypothetical data from an Annexin V/PI flow cytometry assay, quantifying the percentage of apoptotic and necrotic HCT116 cells after 48 hours of treatment with this compound at varying concentrations.

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.22.52.3
570.118.411.5
1045.635.818.6
2020.350.229.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Target cancer cell lines

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[2][3] It is a rapid and sensitive method for cytotoxicity screening.[2][3]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival as (OD of treated cells / OD of control cells) x 100. Determine the IC50 value as described for the MTT assay.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5]

Materials:

  • This compound

  • 6-well plates

  • Target cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS, cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway

G cluster_extracellular cluster_cell Cancer Cell OchracenomicinB This compound TopoisomeraseII Topoisomerase II OchracenomicinB->TopoisomeraseII Inhibits Membrane DNA Nuclear DNA TopoisomeraseII->DNA Relaxes Supercoils DSB DNA Double-Strand Breaks DNA->DSB Leads to ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis.

Experimental Workflows

G cluster_MTT MTT Assay Workflow A1 Seed Cells (96-well plate) A2 Add this compound (Serial Dilutions) A1->A2 A3 Incubate (e.g., 72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan (Add DMSO) A5->A6 A7 Read Absorbance (570 nm) A6->A7 A8 Calculate IC50 A7->A8

Caption: Workflow diagram for the MTT cell viability assay.

G cluster_Apoptosis Annexin V/PI Assay Workflow B1 Seed Cells (6-well plate) B2 Treat with This compound B1->B2 B3 Incubate (e.g., 48h) B2->B3 B4 Harvest Cells (Adherent + Floating) B3->B4 B5 Wash with PBS B4->B5 B6 Stain with Annexin V-FITC & PI B5->B6 B7 Analyze via Flow Cytometry B6->B7 B8 Quantify Apoptosis B7->B8

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Application Notes and Protocols for High-Throughput Screening of Ochracenomicin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a benz[a]anthraquinone antibiotic with documented activity against Gram-positive bacteria and Candida albicans.[1] Its core structure is similar to that of anthracyclines, a well-known class of compounds with antibacterial and anticancer properties. The mechanism of action for many anthracyclines involves the inhibition of nucleic acid and protein synthesis, often through DNA intercalation and/or inhibition of topoisomerase enzymes.[2][3] This document provides detailed high-throughput screening (HTS) protocols to identify and characterize novel this compound derivatives with enhanced antimicrobial properties.

The proposed screening cascade employs a dual-pronged approach: a primary whole-cell screen to identify compounds with antibacterial activity, followed by secondary target-based assays to elucidate their mechanism of action. This strategy ensures that identified "hits" are not only potent but also have a known molecular target, which is crucial for further lead optimization.[4]

Library of this compound Derivatives

A focused library of this compound derivatives should be synthesized to explore the structure-activity relationships (SARs). Based on established synthetic methodologies for anthraquinone and benz[a]anthracene cores, modifications can be introduced at various positions.[5][6] Key synthetic strategies include Friedel-Crafts reactions, palladium-catalyzed cross-coupling reactions, and functional group interconversions.[6][7]

Table 1: Proposed Modifications for this compound Derivative Library

R-Group PositionProposed ModificationsRationale
Side ChainsVarying alkyl chain lengths, introduction of cationic moieties (e.g., quaternary ammonium salts)To modulate lipophilicity and enhance interaction with bacterial cell membranes.[8][9]
Aromatic CoreIntroduction of hydroxyl, amino, or halogen substituentsTo alter electronic properties and potentially enhance DNA binding or enzyme inhibition.[10]
Glycosidic MoietyVariation of the sugar unit, if applicable (this compound structure may or may not be glycosylated)To improve solubility, cell permeability, and target recognition.

High-Throughput Screening Cascade

The screening process is designed as a multi-step cascade to efficiently identify promising candidates from the derivative library.

HTS_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Hit Validation & Characterization Primary_Screen Whole-Cell Antibacterial Assay (S. aureus) Topo_Assay Topoisomerase I/II Inhibition Assay Primary_Screen->Topo_Assay Active Compounds Intercalation_Assay DNA Intercalation Assay Primary_Screen->Intercalation_Assay Active Compounds MIC_Determination MIC Determination Topo_Assay->MIC_Determination Intercalation_Assay->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: High-throughput screening cascade for this compound derivatives.

Primary Screening: Whole-Cell Antibacterial Assay

This initial screen identifies derivatives with direct antibacterial activity against a clinically relevant Gram-positive pathogen, Staphylococcus aureus.

Experimental Protocol
  • Bacterial Strain and Culture Conditions:

    • Use Staphylococcus aureus (e.g., ATCC 29213 or a relevant MRSA strain).

    • Grow an overnight culture in Tryptic Soy Broth (TSB) at 37°C with shaking.

  • Assay Preparation:

    • Dilute the overnight culture to an OD600 of 0.001 in fresh TSB.

    • Dispense 50 µL of the diluted bacterial suspension into each well of a 384-well microtiter plate.

  • Compound Addition:

    • Prepare stock solutions of this compound derivatives in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 0.5 µL) of each compound to the assay plates to achieve a final concentration of 10 µM.

    • Include positive controls (e.g., vancomycin) and negative controls (DMSO vehicle).

  • Incubation and Readout:

    • Incubate the plates at 37°C for 16-18 hours.

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = (1 - (OD600, compound - OD600, positive control) / (OD600, negative control - OD600, positive control)) * 100

    • Compounds with >80% inhibition are considered "hits" for secondary screening.

Table 2: Example Data from Primary Whole-Cell Screen

Compound IDConcentration (µM)OD600% InhibitionHit?
OCB-001100.0895Yes
OCB-002100.6515No
OCB-003100.1288Yes
Vancomycin100.05100-
DMSO-0.750-

Secondary Screening: Mechanism of Action Assays

"Hits" from the primary screen are further investigated to determine their potential mechanism of action.

Topoisomerase Inhibition Assay

This assay identifies compounds that inhibit the activity of topoisomerase I or II, enzymes essential for DNA replication and transcription. A common HTS method relies on the relaxation of supercoiled plasmid DNA.[11][12]

Topo_Assay_Workflow cluster_0 Assay Components cluster_1 Reaction & Readout cluster_2 Results SC_DNA Supercoiled Plasmid DNA Incubation Incubate at 37°C SC_DNA->Incubation Topo_Enzyme Topoisomerase I or II Topo_Enzyme->Incubation Test_Compound This compound Derivative Test_Compound->Incubation Detection Fluorescent DNA-binding Dye Incubation->Detection Plate_Reader Measure Fluorescence Detection->Plate_Reader High_Fluorescence High Fluorescence (Relaxed DNA, No Inhibition) Plate_Reader->High_Fluorescence Low_Fluorescence Low Fluorescence (Supercoiled DNA, Inhibition) Plate_Reader->Low_Fluorescence

Caption: Workflow for the topoisomerase inhibition assay.

  • Reagents:

    • Human Topoisomerase I or II (e.g., from a commercial supplier).

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP for Topo II).

    • DNA-binding fluorescent dye (e.g., PicoGreen).

  • Assay Procedure:

    • In a 384-well black plate, add the assay buffer, supercoiled plasmid DNA, and the test compound.

    • Initiate the reaction by adding topoisomerase enzyme.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., SDS or EDTA).

    • Add the fluorescent dye and incubate in the dark for 5 minutes.

  • Readout and Data Analysis:

    • Measure fluorescence intensity (e.g., excitation 480 nm, emission 520 nm).

    • Inhibition is indicated by a lower fluorescence signal, as the dye binds more strongly to supercoiled DNA.

    • Calculate % inhibition relative to controls (no enzyme and no compound).

Table 3: Example Data from Topoisomerase Inhibition Assay

Compound IDFluorescence (RFU)% Inhibition
OCB-001150085
OCB-003450025
Camptothecin (Topo I inhibitor)120090
No Enzyme Control1000-
No Compound Control60000
DNA Intercalation Assay

This assay identifies compounds that insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription. A common HTS method involves the displacement of a fluorescent dye from DNA.[13]

  • Reagents:

    • Calf thymus DNA (ctDNA).

    • Ethidium bromide (EtBr) or another fluorescent DNA intercalator.

    • Assay buffer (e.g., Tris-EDTA buffer).

  • Assay Procedure:

    • In a 384-well black plate, add ctDNA and EtBr to the assay buffer and incubate to allow for binding.

    • Add the test compounds.

    • Incubate at room temperature for 10-15 minutes.

  • Readout and Data Analysis:

    • Measure fluorescence intensity (e.g., excitation 520 nm, emission 610 nm for EtBr).

    • A decrease in fluorescence indicates that the test compound has displaced EtBr from the DNA, suggesting it is a DNA intercalator.

    • Calculate the percent displacement for each compound.

Table 4: Example Data from DNA Intercalation Assay

Compound IDFluorescence (RFU)% Displacement
OCB-001800015
OCB-003250078
Doxorubicin (Intercalator)200085
No Compound Control95000

Hit Validation and Characterization

Compounds that show activity in both the primary and at least one secondary assay are prioritized for further characterization.

  • Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is used to determine the lowest concentration of the compound that inhibits visible bacterial growth.

  • Mammalian Cell Cytotoxicity Assay: To assess selectivity, the compounds are tested against a mammalian cell line (e.g., HEK293 or HepG2) using an MTT or resazurin-based assay. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

  • Structure-Activity Relationship (SAR) Analysis: The data from all assays are compiled to establish relationships between the chemical structures of the derivatives and their biological activities. This information guides the design of the next generation of compounds.

Conclusion

This comprehensive HTS cascade provides a robust framework for the discovery and characterization of novel this compound derivatives with potent antibacterial activity. By integrating whole-cell and target-based screening methodologies, this approach not only identifies active compounds but also provides crucial insights into their mechanism of action, thereby accelerating the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ochracenomicin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ochracenomicin B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a benz[a]anthraquinone antibiotic. Like many compounds in this class, it is a hydrophobic molecule, which often leads to poor aqueous solubility. This can be a significant hurdle for in vitro assays, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the properties of structurally similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It is crucial to first prepare a concentrated stock solution in one of these solvents before making further dilutions in aqueous media for your in vitro assays.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with the assay results.[1][2] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize these effects.[3][4] Always perform a vehicle control (medium with the same final DMSO concentration as your test wells) to assess the impact of the solvent on your specific cell line and assay.

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

A4: Compound precipitation in the assay medium is a common issue. Please refer to the Troubleshooting Guide: Compound Precipitation in Assay Medium below for a step-by-step approach to resolving this problem.

Q5: Are there alternatives to using high concentrations of organic solvents?

A5: Yes, several alternative formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins, co-solvents, and pH adjustment. Detailed protocols for some of these methods are provided in the Experimental Protocols section.

Troubleshooting Guides

Troubleshooting Guide: Compound Precipitation in Assay Medium

This guide provides a systematic approach to diagnose and resolve issues of compound precipitation in your in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous medium The compound has low aqueous solubility.- Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your cells. - Consider using a different solubilization technique, such as complexation with cyclodextrins.
Precipitation observed after incubation The compound may be unstable in the assay medium over time, or its solubility is temperature-dependent.- Pre-warm the assay medium to 37°C before adding the compound. - Assess the kinetic solubility of your compound under the specific assay conditions (time, temperature, medium composition). A protocol for this is provided in the Experimental Protocols section.
Inconsistent results between experiments Variability in stock solution preparation or dilution technique.- Ensure the stock solution is fully dissolved before making dilutions. - Add the compound stock solution to the assay medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Quantitative Data

The following table summarizes the solubility of Ochratoxin B, a structurally similar compound, in various solvents. This data can be used as an initial guide for preparing stock solutions of this compound.

Solvent Solubility (mg/mL) Molar Concentration (mM) *
Dimethyl Sulfoxide (DMSO)1540.6
Dimethylformamide (DMF)1027.1
Ethanol50135.3
Ethanol:PBS (pH 7.2) (1:1)0.51.35

* Molar concentration calculated based on the molecular weight of Ochratoxin B (369.37 g/mol ). Data sourced from ChemicalBook.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term stability.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration of 10-40% (w/v).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight, to allow for the formation of the inclusion complex.

  • Sterilization and Storage: Filter-sterilize the complex solution and store it at 4°C for short-term use or aliquot and freeze for long-term storage.

Protocol 3: Kinetic Solubility Assay in 96-Well Plate Format

This assay helps determine the concentration at which a compound begins to precipitate under your specific experimental conditions.

  • Prepare Compound Dilutions: In a 96-well plate, prepare serial dilutions of your high-concentration this compound stock solution in 100% DMSO.

  • Prepare Assay Plate: In a clear-bottom 96-well plate, add your assay medium to each well.

  • Add Compound: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution of your compound to the corresponding wells of the assay plate containing the medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Measure Precipitation: Read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Anthracycline Antibiotics

This compound belongs to the anthracycline class of antibiotics. The primary mechanism of action for these compounds involves the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the Topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of downstream signaling pathways that lead to apoptosis (programmed cell death). Additionally, the quinone structure of anthracyclines can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which contributes to cellular damage.[3]

Anthracycline_MoA cluster_cell Cancer Cell Ochracenomicin_B This compound Topoisomerase_II Topoisomerase II Ochracenomicin_B->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Ochracenomicin_B->ROS Generation DNA DNA Topoisomerase_II->DNA Cleavage Complex DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Damage Cellular Damage ROS->Cell_Damage Cell_Damage->Apoptosis

Figure 1: Simplified signaling pathway for the mechanism of action of anthracycline antibiotics.
Experimental Workflow for Improving Solubility

The following diagram outlines a logical workflow for addressing the solubility issues of this compound for in vitro assays.

Solubility_Workflow Start Start: Poorly Soluble This compound Prepare_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prepare_Stock Kinetic_Solubility Determine Kinetic Solubility in Assay Medium Prepare_Stock->Kinetic_Solubility Check_Solubility Is Solubility Sufficient for Assay? Kinetic_Solubility->Check_Solubility Proceed_Assay Proceed with In Vitro Assay Check_Solubility->Proceed_Assay Yes Alternative_Methods Explore Alternative Solubilization Methods Check_Solubility->Alternative_Methods No Cyclodextrin Cyclodextrin Complexation Alternative_Methods->Cyclodextrin Co_Solvent Co-Solvent Systems Alternative_Methods->Co_Solvent Optimize Optimize Formulation and Re-evaluate Solubility Cyclodextrin->Optimize Co_Solvent->Optimize Optimize->Kinetic_Solubility

Figure 2: Experimental workflow for addressing solubility challenges with this compound.

References

Ochracenomicin B: Preliminary Technical Information and Stability Assessment Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing specific stability issues or degradation pathways for Ochracenomicin B in solution. The original 1995 publication by Igarashi et al. describes its isolation and characterization but does not provide data on its stability.[1] The following information is based on the general chemical properties of the benz[a]anthraquinone class of antibiotics and provides a framework for researchers to assess the stability of this compound in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: Are there known stability issues with this compound?

A1: Currently, there are no published studies that specifically report stability issues for this compound. Its chemical class, benz[a]anthraquinones, are generally stable aromatic structures, but specific substitutions can influence susceptibility to factors like pH, light, and oxidation.[2][3] Therefore, it is recommended to perform preliminary stability tests under your specific experimental conditions.

Q2: What are the potential degradation pathways for a benz[a]anthraquinone compound like this compound?

A2: While specific pathways for this compound are unknown, related quinone structures can be susceptible to:

  • Photodegradation: Many aromatic compounds are light-sensitive. It is advisable to protect solutions from light.

  • Oxidation: The quinone moiety can be susceptible to oxidation or reduction, potentially altering its biological activity.

  • pH-dependent hydrolysis: Ester or other labile functional groups, if present, could be susceptible to hydrolysis at non-neutral pH.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: The original isolation paper does not specify a storage solvent. Benz[a]anthraquinones are often sparingly soluble in water and more soluble in organic solvents.[2] For initial studies, consider solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to determine the solubility and then assess stability in the chosen solvent system. Always use high-purity, anhydrous solvents if possible, and store stock solutions at -20°C or -80°C.

Q4: How can I determine the stability of this compound in my experimental setup?

A4: A straightforward approach is to monitor the concentration of this compound over time using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Comparing the peak area of the compound at different time points under various conditions (e.g., temperature, pH, light exposure) will provide a quantitative measure of its stability.

Troubleshooting Guide: Assessing this compound Stability

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay. Compound degradation in the assay medium.1. Prepare fresh stock solutions of this compound. 2. Run a time-course stability study in the assay buffer (see Experimental Protocol below). 3. Analyze the solution by HPLC-UV at the beginning and end of the experiment to check for degradation products.
Precipitate forms in the solution. Poor solubility or compound aggregation in the aqueous buffer.1. Confirm the final concentration is below the solubility limit in the final buffer. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect the experiment. 3. Evaluate alternative solvent systems.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.1. Protect solutions from light by using amber vials or covering with foil. 2. Degas solvents to remove dissolved oxygen. 3. Adjust the pH of the buffer to be closer to neutral, if the experiment allows.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of this compound in a chosen solvent or buffer.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO, Methanol)
  • Experimental buffer (e.g., PBS, pH 7.4)
  • HPLC system with a C18 column and UV-Vis detector
  • Amber and clear glass vials

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer. Prepare enough volume for all time points.
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain the initial peak area.
  • Incubation Conditions:
  • Light Exposure: Aliquot the working solution into two vials, one clear (light-exposed) and one amber (light-protected).
  • Temperature: Place sets of clear and amber vials at different temperatures (e.g., 4°C, room temperature, 37°C).
  • Time Points: Analyze aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • HPLC Analysis:
  • Monitor the sample at the absorbance maximum for this compound.
  • Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
  • Record the peak area of the parent this compound peak at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

Data Presentation

Table 1: Solvent Properties for Initial Solubility and Stability Testing
Solvent Polarity Index Properties and Considerations
Dimethyl Sulfoxide (DMSO) 7.2High solubilizing power for many organic compounds. Use at <0.5% in cell-based assays. Hygroscopic.
Ethanol 4.3Good solvent for moderately polar compounds. Volatile.
Methanol 5.1Similar to ethanol but can be more toxic in some biological systems.
Acetonitrile 5.8Common solvent for HPLC; can be a good starting point for solubility tests.
Phosphate-Buffered Saline (PBS) HighAqueous buffer. Final solubility of the compound is likely to be low. Assess stability in the final assay medium.

Visualizations

Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Conditions cluster_decision Decision cluster_outcome Outcome A Prepare concentrated stock of this compound in DMSO B Dilute stock into experimental buffer A->B C Analyze T=0 sample by HPLC-UV B->C D1 Room Temp (Light) B->D1 D2 Room Temp (Dark) B->D2 D3 37°C (Dark) B->D3 G Calculate % remaining vs. T=0 C->G F Analyze samples at T=x hours by HPLC-UV F->G H >90% remaining after 24h? G->H D1->F D2->F D3->F I1 Compound is stable under these conditions. Proceed with experiments. H->I1 Yes I2 Compound is unstable. Troubleshoot: change buffer, add stabilizer, or shorten experiment time. H->I2 No

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting Ochracenomicin B Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ochracenomicin B assays. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and artifacts encountered during the experimental evaluation of this compound. Given that this compound is a benz[a]anthraquinone antibiotic, this guide focuses on the three most probable assay types for its characterization: Antimicrobial Susceptibility Testing, DNA Intercalation Assays, and Topoisomerase Inhibition Assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely mechanisms of action?

A1: this compound is a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp.[1]. Like other anthraquinones, its antibacterial properties may stem from multiple mechanisms, including the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, and blockage of energy metabolism[2]. Two primary mechanisms of action at the molecular level are DNA intercalation and inhibition of topoisomerase enzymes.

Q2: Which primary assays are recommended for evaluating the activity of this compound?

A2: Based on its chemical class and known biological activity, the following assays are recommended:

  • Antimicrobial Susceptibility Testing (AST): To determine its potency against various bacterial and fungal strains. The broth microdilution method is a standard quantitative approach.

  • DNA Intercalation Assay: To investigate its ability to bind to DNA, a common mechanism for planar aromatic compounds. The Fluorescent Intercalator Displacement (FID) assay is a widely used method.

  • Topoisomerase Inhibition Assay: To determine if it inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. A DNA relaxation assay using topoisomerase I is a common primary screen.

Q3: I am observing inconsistent results in my assays. What are the general sources of error?

A3: Inconsistent results can arise from several factors, including:

  • Compound Stability and Solubility: this compound, like many benz[a]anthraquinones, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects the biological system (typically <1%).

  • Pipetting Errors: Inaccurate dispensing of the compound, reagents, or microbial inoculum can lead to significant variability.

  • Cross-Contamination: Ensure aseptic techniques are followed to prevent microbial contamination of cell cultures and reagents.

  • Reagent Quality: Use high-quality reagents and verify the activity of enzymes and the viability of microbial cultures.

I. Antimicrobial Susceptibility Testing (AST) Troubleshooting

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Common Issues and Troubleshooting
Problem Potential Cause Recommended Solution
No bacterial growth in control wells Inoculum is not viable or too dilute.Use a fresh bacterial culture and standardize the inoculum to 0.5 McFarland before dilution.
Incubation conditions are incorrect (temperature, time).Ensure the incubator is set to the optimal temperature for the specific microbial strain (e.g., 37°C for E. coli) and incubate for 16-20 hours.
Contamination of the growth medium.Use fresh, sterile growth medium.
MIC values are higher than expected Inoculum is too heavy.[3]Standardize the inoculum carefully to a 0.5 McFarland standard before preparing the final inoculum dilution.[4][5]
This compound has degraded.Prepare fresh stock solutions of this compound. Store stock solutions at an appropriate temperature (e.g., -20°C) and protect from light.
Incorrect pH of the Mueller-Hinton Broth (MHB).Ensure the pH of the MHB is between 7.2 and 7.4.
MIC values are lower than expected Inoculum is too light.[3]Re-standardize the inoculum to ensure the correct density.
This compound stock solution is at a higher concentration than intended.Verify the concentration of your stock solution.
Growth observed in some wells at concentrations above the apparent MIC ("skipped wells") Technical error in dilution or inoculation.Repeat the assay with careful attention to pipetting.
Contamination of a single well.Use aseptic techniques throughout the procedure.
The Eagle effect (paradoxical growth at high antibiotic concentrations).While less common, this can occur. Repeat the assay and consider a wider range of dilutions.
Experimental Protocol: Broth Microdilution Assay
  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar bacterial colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[4]

  • Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3] b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well.

Logical Workflow for Troubleshooting AST

G start Inconsistent MIC Results check_controls Check Controls: - Growth in positive control? - No growth in negative control? start->check_controls inoculum Verify Inoculum Preparation: - Fresh colonies? - Correct 0.5 McFarland standard? - Correct final dilution? check_controls->inoculum Controls OK end_bad Repeat Assay check_controls->end_bad Controls Fail compound Assess Compound Integrity: - Freshly prepared stock? - Correct solvent & concentration? - Solubility issues? inoculum->compound Inoculum OK inoculum->end_bad Inoculum Incorrect assay_conditions Review Assay Conditions: - Correct media (MHB)? - Correct incubation time & temp? compound->assay_conditions Compound OK compound->end_bad Compound Issue pipetting Evaluate Technique: - Calibrated pipettes? - Proper mixing? - Aseptic technique? assay_conditions->pipetting Conditions OK assay_conditions->end_bad Conditions Incorrect end_good Results Valid pipetting->end_good Technique OK pipetting->end_bad Technique Issue G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dna Prepare DNA Solution mix_dna_etbr Mix DNA and EtBr in 96-well plate prep_dna->mix_dna_etbr prep_etbr Prepare EtBr Solution prep_etbr->mix_dna_etbr prep_compound Prepare this compound Serial Dilutions add_compound Add Compound Dilutions prep_compound->add_compound read_initial Read Initial Fluorescence mix_dna_etbr->read_initial read_initial->add_compound incubate Incubate add_compound->incubate read_final Read Final Fluorescence incubate->read_final calc_quench Calculate % Quenching read_final->calc_quench plot_data Plot % Quenching vs. [Compound] calc_quench->plot_data det_ic50 Determine IC50 plot_data->det_ic50 G cluster_process Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by this compound scDNA Supercoiled DNA Binding Top1 Binds DNA scDNA->Binding Cleavage Cleavage of one DNA strand Binding->Cleavage Rotation Controlled Rotation of DNA ends Cleavage->Rotation Religation Religation of DNA strand Rotation->Religation Dissociation Top1 Dissociates Religation->Dissociation rDNA Relaxed DNA Dissociation->rDNA OchraB This compound OchraB->Cleavage Prevents Binding/Cleavage Inhibition Inhibition

References

Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Compounds like Ochracenomicin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific off-target effects of Ochracenomicin B in mammalian cells is limited. This guide provides a general framework and strategies for researchers to identify, characterize, and mitigate potential off-target effects of novel experimental compounds, using this compound as a representative example. The methodologies and principles described are broadly applicable in drug discovery and chemical biology.

Troubleshooting Guide

This section addresses common issues researchers may encounter when working with a novel compound that exhibits unexpected cellular effects.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Death or Toxicity at Low Concentrations The compound may be hitting a critical, unintended cellular target essential for viability.1. Perform a dose-response curve to determine the precise IC50. 2. Conduct a broad kinase panel screening or a chemoproteomic analysis to identify potential off-targets[1]. 3. Use CRISPR/Cas9 library screening to identify genes that, when knocked out, confer resistance to the compound, suggesting they are on the pathway of the off-target effect[2].
Phenotype Does Not Match Known On-Target Pathway The compound may have a different mechanism of action than hypothesized, or the observed phenotype is a result of a dominant off-target effect.1. Perform transcriptomic (RNA-seq) or proteomic analysis to observe global changes in gene and protein expression[2]. 2. Compare the compound's gene expression signature to those of well-characterized compounds to identify similarities in mechanism[2].
Inconsistent Results Across Different Cell Lines Cell lines may have varying expression levels of the on-target and potential off-target proteins.1. Quantify the expression levels of the intended target and any identified off-targets in the cell lines being used. 2. Test the compound in a cell line engineered to have low or no expression of the intended target to isolate off-target effects.
Compound Shows Activity in a Target-Negative Cell Line This is a strong indication of one or more off-target effects.1. Utilize target identification methods such as thermal proteome profiling (TPP) or Proteome Integral Solubility Alteration (PISA) to identify binding partners[2]. 2. Synthesize a chemical probe version of the compound for affinity-based pulldown experiments[1].

Frequently Asked Questions (FAQs)

General Questions

Q1: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. These interactions can lead to unexpected phenotypes, cellular toxicity, and misinterpretation of experimental results. In a clinical context, off-target effects are a major cause of adverse drug reactions[3].

Q2: My compound, this compound, is an antibiotic. Should I expect off-target effects in mammalian cells?

Yes. While this compound is a benz[a]anthraquinone antibiotic with activity against bacteria and fungi, its structural class, anthraquinones, can have activity in mammalian cells[4]. For example, other anthracyclines are potent anti-cancer agents with known mechanisms and off-target toxicities in human cells[5][6][7]. Therefore, it is crucial to evaluate its effects in your specific mammalian experimental system.

Experimental Design & Methodology

Q3: How can I proactively identify potential off-targets for a novel compound?

Several unbiased, genome-wide, and proteome-wide methods can be employed:

  • Chemoproteomics: This involves using a modified version of your compound (e.g., with a clickable alkyne tag) to pull down its interacting proteins from a cell lysate, which are then identified by mass spectrometry[1].

  • CRISPR/Cas9 Screening: A genome-wide CRISPR screen can identify genes whose knockout confers resistance or sensitivity to your compound, thus revealing the pathways it affects[2].

  • Thermal Proteome Profiling (TPP) and PISA: These methods assess changes in protein thermal stability or solubility upon compound binding across the proteome, allowing for the identification of direct targets without chemical modification of the compound[2].

Q4: What are some initial steps to characterize an observed off-target effect?

Once a potential off-target is identified, validation is key. This can involve:

  • In vitro binding assays: Confirm direct binding of your compound to the purified off-target protein.

  • Enzymatic assays: If the off-target is an enzyme, test for inhibition or activation by your compound.

  • Cellular target engagement assays: Use techniques like NanoBRET or cellular thermal shift assays (CETSA) to confirm the compound engages the off-target in living cells.

  • Genetic validation: Use siRNA or CRISPR to knock down the expression of the off-target and see if this abrogates the off-target phenotype.

Mitigation Strategies

Q5: How can I reduce the off-target effects of my compound in my experiments?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.

  • Structural Modification (Medicinal Chemistry): If a key off-target is identified, it may be possible to synthesize analogs of your compound that have reduced affinity for the off-target while retaining affinity for the on-target.

  • Use a Structurally Unrelated Compound: If possible, use a different compound that targets the same pathway but has a different chemical structure to confirm that the observed phenotype is due to on-target, not off-target, effects.

  • Liposomal Formulation: For in vivo studies, encapsulating the compound in liposomes can alter its biodistribution and potentially reduce toxicity to certain organs, a strategy used for anthracyclines[5].

Experimental Protocols

Protocol 1: Proteome Integral Solubility Alteration (PISA) for Off-Target Identification

This protocol is adapted from methodologies used to identify cellular targets of novel compounds[2].

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., HEK293T, HeLa) to ~80% confluency.

    • Treat the cells with your compound (e.g., this compound) at a relevant concentration (e.g., 5x IC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Cell Lysis:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Differential Centrifugation:

    • Aliquot the lysate from the compound-treated and vehicle-treated groups.

    • Perform ultracentrifugation at high speed (e.g., 100,000 x g) for a set time (e.g., 30 minutes).

  • Protein Quantification and Digestion:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the protein concentration in each sample.

    • Perform in-solution trypsin digestion of an equal amount of protein from each sample to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • Proteins that show a statistically significant change in solubility (either increase or decrease) in the compound-treated sample compared to the control are considered potential binding partners. A paired Student's t-test can be used for statistical analysis[2].

Visualizations

Signaling Pathway Analysis Workflow

G cluster_0 Experiment cluster_1 Data Analysis cluster_2 Hypothesis Generation A Treat Cells with This compound B Perform RNA-Seq or Proteomics Analysis A->B C Identify Differentially Expressed Genes/Proteins B->C D Pathway Enrichment Analysis (e.g., GSEA) C->D E Identify Perturbed Signaling Pathways D->E F On-Target vs. Off-Target Pathway Effects E->F G Design Validation Experiments F->G

Caption: Workflow for identifying cellular pathways affected by a compound.

Logic Diagram for Off-Target Validation

G A Observe Unexpected Phenotype B Identify Potential Off-Target (e.g., via PISA) A->B C Validate Direct Binding (e.g., In Vitro Assay) B->C D Confirm Cellular Engagement (e.g., CETSA) C->D E Genetic Knockdown/Out of Off-Target D->E F Phenotype Abrogated? E->F G Off-Target Confirmed F->G Yes H Re-evaluate Hypothesis F->H No

Caption: A logical workflow for the validation of a suspected off-target.

Experimental Workflow for Chemoproteomics

G A Synthesize Alkyne-tagged This compound Probe B Treat Cells with Probe A->B C Lyse Cells B->C D Click Chemistry: Conjugate to Biotin-Azide C->D E Streptavidin Pulldown D->E F Wash and Elute Bound Proteins E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Identify Off-Target Candidates H->I

Caption: Chemoproteomic workflow to identify compound-binding proteins.

References

dealing with poor yield in Ochracenomicin B fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the fermentation of Ochracenomicin B, a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to poor yield.

Troubleshooting Guides

This section offers solutions to common problems encountered in this compound fermentation.

Problem 1: Low or No this compound Production

Possible Causes and Solutions:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production in Actinomycetes.

    • Troubleshooting Steps:

      • Evaluate Carbon Source: Glucose is a common carbon source, but high concentrations can sometimes repress secondary metabolism.[1][2] Consider testing alternative or mixed carbon sources. For some Actinomycetes, soluble starch has been shown to be effective.[3]

      • Optimize Nitrogen Source: Organic nitrogen sources, such as soybean meal, yeast extract, or peptone, often support robust antibiotic production.[4] Inorganic sources like potassium nitrate or ammonium nitrate can also be effective.[5] Experiment with different nitrogen sources and C:N ratios.

      • Precursor Limitation: this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. A limited supply of these building blocks can be a major bottleneck.

        • Solution: Consider precursor feeding strategies, such as the addition of acetate or propionate to the culture medium.

  • Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation are critical environmental factors that significantly influence antibiotic yield.

    • Troubleshooting Steps:

      • Verify and Optimize pH: The optimal pH for antibiotic production by Amicolatopsis species is often near neutral (pH 7.0-7.6).[6][7] Monitor and control the pH throughout the fermentation process.

      • Adjust Temperature: The ideal temperature for growth may not be the same as for secondary metabolite production. For Amycolatopsis, temperatures between 28-30°C are often optimal for antibiotic synthesis.[7][8]

      • Ensure Adequate Aeration and Agitation: Sufficient dissolved oxygen (DO) is crucial for aerobic fermentation. Low DO levels can severely limit antibiotic production.[9]

        • Solution: Increase the agitation speed or aeration rate to maintain a DO level of at least 20-30% saturation.[8][10]

  • Inoculum Quality: The age and size of the inoculum can impact the subsequent fermentation performance.

    • Troubleshooting Steps:

      • Optimize Inoculum Age: Use a fresh, actively growing seed culture.

      • Standardize Inoculum Size: An inoculum size of around 4-5% (v/v) has been found to be effective for Amycolatopsis fermentations.[6]

Problem 2: Inconsistent Batch-to-Batch Yield

Possible Causes and Solutions:

  • Variability in Raw Materials: Inconsistent quality of media components, especially complex organic sources like soybean meal or yeast extract, can lead to variable yields.

    • Solution: Source high-quality, consistent raw materials. Consider using a more defined medium if variability is a persistent issue.

  • Inconsistent Inoculum: Variations in the age, cell density, or physiological state of the seed culture can cause batch-to-batch differences.

    • Solution: Implement a standardized protocol for inoculum preparation, including growth phase, cell density, and transfer volume.

  • Fluctuations in Fermentation Parameters: Even small deviations in pH, temperature, or DO control can affect the final yield.

    • Solution: Calibrate probes regularly and ensure precise control of all fermentation parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: While the specific biosynthetic pathway for this compound has not been detailed in the available literature, as a benz[a]anthraquinone antibiotic, it is classified as a polyketide.[5][11] This means it is synthesized by a Type II polyketide synthase (PKS) from a decaketide intermediate, which is formed through the condensation of acetyl-CoA and malonyl-CoA units.

Q2: What are the typical fermentation conditions for antibiotic production by Amicolatopsis species?

A2: Optimal conditions can vary, but generally, a pH of 7.0-7.6, a temperature of 28-30°C, an inoculum size of around 4.5%, and an agitation of approximately 250 rpm with controlled dissolved oxygen levels (above 20-30%) have been reported for antibiotic production by Amycolatopsis orientalis.[6][7][8][10]

Q3: How can I increase the supply of precursors for this compound production?

A3: To enhance the availability of acetyl-CoA and malonyl-CoA, you can consider metabolic engineering strategies to upregulate the expression of key enzymes in their biosynthetic pathways. A simpler approach is to supplement the fermentation medium with precursors like acetate or propionate.

Q4: My culture is growing well (high biomass), but the this compound yield is low. What could be the problem?

A4: This common issue often points to a disconnect between primary and secondary metabolism. Here are a few possibilities:

  • Nutrient Repression: A readily available carbon source like glucose might be promoting rapid growth at the expense of secondary metabolite production.

  • Suboptimal Induction of Biosynthetic Genes: The genes responsible for this compound synthesis may not be adequately expressed. This can be influenced by media components, pH, or the presence of specific inducer molecules.

  • Incorrect Timing of Harvest: Secondary metabolites are often produced during the stationary phase of growth. Ensure you are monitoring the production phase and harvesting at the optimal time.

Q5: What are some recommended media components for this compound fermentation?

A5: While a specific medium for this compound is not published, you can start with media commonly used for Actinomycetes and Amycolatopsis. These often include:

  • Carbon Sources: Glucose, soluble starch, or glycerol.

  • Nitrogen Sources: Soybean meal, yeast extract, peptone, tryptone, potassium nitrate, or ammonium sulfate.[4][5]

  • Minerals: CaCO3, KH2PO4, MgSO4.[5]

Data Presentation

Table 1: Effect of Carbon Source on Vancomycin Production by Amycolatopsis orientalis

Carbon SourceDry-Cell Weight (g/L)Vancomycin (g/L)Specific Vancomycin Content (mg/g-DCW)
None21.6 ± 1.40.1 ± 0.04.6 ± 0.2
Glucose38.4 ± 2.54.6 ± 0.2119.7 ± 5.9

Data adapted from a study on Amycolatopsis orientalis.[8]

Table 2: Effect of Nitrogen Source on Rifamycin B Production by an Amplified Variant of Amycolatopsis mediterranei

Nitrogen Source Modification in F2 MediumRifamycin B Yield (g/L)Fold Increase vs. Original Strain in F1 Medium
Control (0.6% (NH4)2SO4)7.856.8
1.2% KNO311.7610.2
0.4% NH4NO311.9910.4

Data adapted from a study on Amycolatopsis mediterranei.[5]

Table 3: Optimization of Physical Parameters for Vancomycin Production by Amycolatopsis orientalis

ParameterOptimized Value
pH7.6
Temperature29°C
Inoculum Size4.5%
Agitation255 rpm
Aeration< 1:10 medium-to-air ratio

Data from a study on Amycolatopsis orientalis.[6][7]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

  • Establish a Basal Medium: Start with a known medium formulation for Actinomycetes antibiotic production.

  • Vary One Component: Systematically vary the concentration of a single media component (e.g., carbon source, nitrogen source) while keeping all other components constant.

  • Fermentation and Analysis: Perform shake flask fermentations for each condition. At the end of the fermentation, measure biomass and this compound concentration.

  • Identify Optimum: Determine the concentration of the tested component that results in the highest yield.

  • Repeat for Other Components: Repeat steps 2-4 for each media component you wish to optimize.

Protocol 2: Response Surface Methodology (RSM) for Fermentation Parameter Optimization

  • Identify Key Variables: Select the critical fermentation parameters to optimize (e.g., pH, temperature, agitation speed).

  • Design of Experiments (DoE): Use a statistical software package to create a central composite design (CCD) or Box-Behnken design. This will generate a set of experimental runs with different combinations of the selected variables.

  • Perform Fermentations: Carry out the fermentations according to the experimental design.

  • Analyze Results: Input the yield data into the statistical software and perform an analysis of variance (ANOVA) to determine the significance of each parameter and their interactions.

  • Model and Optimize: The software will generate a mathematical model that can be used to predict the optimal set of conditions for maximizing this compound yield.

Visualizations

Polyketide_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Linear Polyketide Chain (Decaketide) pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (Cyclases, Oxygenases, etc.) polyketide_chain->tailoring_enzymes ochracenomicin_b This compound tailoring_enzymes->ochracenomicin_b

Caption: Generalized biosynthetic pathway for this compound.

Troubleshooting_Workflow start Poor this compound Yield check_media Review Media Composition start->check_media check_params Verify Fermentation Parameters start->check_params check_inoculum Assess Inoculum Quality start->check_inoculum optimize_cn Optimize C/N Sources and Ratio check_media->optimize_cn Suboptimal? precursor_feeding Consider Precursor Feeding check_media->precursor_feeding Precursor Limitation? optimize_ph_temp Optimize pH and Temperature check_params->optimize_ph_temp Suboptimal? optimize_aeration Optimize Aeration and Agitation (DO) check_params->optimize_aeration Suboptimal? standardize_inoculum Standardize Inoculum Preparation check_inoculum->standardize_inoculum Inconsistent? end Improved Yield optimize_cn->end precursor_feeding->end optimize_ph_temp->end optimize_aeration->end standardize_inoculum->end

Caption: Troubleshooting workflow for low this compound yield.

Fermentation_Parameter_Relationships media Media Composition (C/N Sources, Precursors) biomass Biomass Growth media->biomass gene_expression Biosynthetic Gene Expression media->gene_expression phys_params Physical Parameters (pH, Temp, DO) phys_params->biomass phys_params->gene_expression yield This compound Yield biomass->yield gene_expression->yield

Caption: Relationship between fermentation parameters and yield.

References

purification challenges of Ochracenomicin B from culture broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ochracenomicin B from culture broth.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Cause Suggested Solution
Incomplete Cell Lysis If this compound is intracellular, ensure efficient cell disruption. Consider methods like sonication, high-pressure homogenization, or enzymatic lysis. Compare the activity of the cell pellet and supernatant to confirm the location of the compound.
Suboptimal Extraction Solvent The rigid planar structure of anthraquinones can lower their water solubility.[1] Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, n-butanol) to find the most effective one for this compound. A mixture of solvents can also be tested.
Degradation of this compound Anthraquinones can be sensitive to pH and temperature.[1] Perform extraction at a controlled, cool temperature. Evaluate the stability of this compound at different pH values and buffer the extraction solvent if necessary.
Insufficient Extraction Time or Agitation Ensure adequate contact time between the culture broth and the extraction solvent. Optimize the agitation speed and duration of the extraction process.

Problem 2: Poor Resolution and Peak Tailing during HPLC Purification

Possible Cause Suggested Solution
Secondary Interactions with Column Peak tailing can be caused by secondary interactions between the analyte and the stationary phase.[2] Try a different type of HPLC column (e.g., end-capped C18, phenyl-hexyl). Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can help reduce tailing.
Inappropriate Mobile Phase The polarity of the mobile phase is critical for good separation.[3] Optimize the gradient of your mobile phase (e.g., acetonitrile/water or methanol/water). A shallower gradient can improve the resolution of closely eluting peaks.
Sample Overload Injecting too much sample can lead to peak fronting and poor resolution.[2] Reduce the amount of sample loaded onto the column.
Column Degradation Over time, HPLC columns can degrade, leading to a loss of resolution.[2] Try flushing the column with a strong solvent or, if necessary, replace the column.

Problem 3: Presence of Persistent Impurities

Possible Cause Suggested Solution
Co-eluting Fermentation Byproducts Fermentation broths are complex mixtures containing numerous compounds.[4] Employ orthogonal purification techniques. For example, follow a reverse-phase HPLC step with a normal-phase or ion-exchange chromatography step.
Structurally Similar Analogs The producing microorganism may synthesize other structurally related anthraquinones that are difficult to separate.[5] High-resolution preparative HPLC with a shallow gradient is often necessary. Consider using a different stationary phase that offers alternative selectivity.
Pigments from the Culture Medium Components of the fermentation medium, such as yeast extract or peptone, can contribute to impurities.[4] Pre-treat the crude extract with activated charcoal to remove some pigments, but be cautious as it may also adsorb the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical workflow starts with the separation of the mycelium from the culture broth by centrifugation or filtration. The bioactive compounds are then extracted from the supernatant and/or the mycelium using an organic solvent like ethyl acetate.[6] The crude extract is then subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[5][7]

Q2: How can I monitor the purification process?

A2: The purification process can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) and analytical HPLC. A bioassay against a susceptible microbial strain can also be used to track the activity of the fractions.

Q3: What are the expected physicochemical properties of this compound that might influence its purification?

A3: As a benz[a]anthraquinone antibiotic, this compound is expected to have a relatively nonpolar, planar structure. Anthraquinones generally have poor water solubility.[1] The presence of polar functional groups, such as hydroxyls, will influence its solubility and chromatographic behavior.[1]

Q4: At what pH and temperature is this compound likely to be most stable?

Q5: What are some common impurities found in actinomycetes fermentation broths?

A5: Fermentation broths of actinomycetes are complex and can contain a wide variety of secondary metabolites, including other antibiotics, pigments, and fatty acids. Components from the growth medium, such as peptides and sugars, can also be present as impurities.[4]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Culture Broth

  • Separate the mycelial mass from the culture broth by centrifugation at 8,000 rpm for 20 minutes.

  • Extract the supernatant three times with an equal volume of ethyl acetate in a separation funnel.

  • Extract the mycelial pellet three times with acetone. Combine the acetone extracts and evaporate the acetone under reduced pressure. Resuspend the resulting aqueous solution and extract it three times with an equal volume of ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a silica gel (60-120 mesh) column in a nonpolar solvent such as hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.[7]

  • Collect fractions and monitor them by TLC and bioassay to identify the fractions containing this compound.

Data Presentation

Table 1: Hypothetical Recovery of this compound at Different Purification Steps.

Purification StepTotal Bioactivity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract1,000,0001001001
Silica Gel Chromatography600,0001,2006012
Preparative HPLC300,00015,00030150

Visualizations

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Purification Fermentation Fermentation of Amicolatopsis sp. Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionSelection Fraction Selection (TLC & Bioassay) ColumnChromatography->FractionSelection PrepHPLC Preparative HPLC FractionSelection->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purification Yield? CheckExtraction Optimize Extraction (Solvent, pH, Time) Start->CheckExtraction Yes CheckPurity Purity Issues? Start->CheckPurity No CheckStability Assess Stability (pH, Temperature) CheckExtraction->CheckStability CheckChromatography Optimize Chromatography (Column, Mobile Phase, Loading) CheckStability->CheckChromatography Success Improved Yield and Purity CheckChromatography->Success OrthogonalMethods Employ Orthogonal Purification Methods CheckPurity->OrthogonalMethods Yes CheckPurity->Success No HighResolution Use High-Resolution Techniques (e.g., shallow gradient HPLC) OrthogonalMethods->HighResolution HighResolution->Success

Caption: Troubleshooting logic for this compound purification.

References

addressing autofluorescence of Ochracenomicin B in imaging assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering autofluorescence associated with Ochracenomicin B in cellular and tissue imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be autofluorescent?

This compound is a member of the benz[a]anthraquinone class of antibiotics.[1] Molecules with extended aromatic ring systems, like anthraquinones, often possess intrinsic fluorescent properties. This "autofluorescence" can be a significant source of background noise in imaging experiments, potentially masking the signal from your intended fluorescent labels.[2]

Q2: What is autofluorescence and how does it interfere with my imaging results?

Autofluorescence is the natural emission of light by biological structures, such as red blood cells and collagen, or by introduced substances like fixatives or the compound of interest itself.[2][3] This endogenous fluorescence is typically broad-spectrum and can overlap with the emission of your specific fluorescent probes (e.g., GFP, Alexa Fluor dyes), making it difficult to distinguish the true signal from background noise.[2][4] This can lead to false-positive signals and complicate quantitative analysis.[5]

Q3: How do I know if the signal I'm seeing is from this compound autofluorescence?

The best way to confirm this is to run a control experiment. Prepare a sample of your cells or tissue, treat them with this compound under the same experimental conditions (fixation, mounting, etc.) but without adding any of your specific fluorescent labels or antibodies. Image this sample using the same filter sets and acquisition settings you would for your fully labeled experiment. If you detect a signal in your channels of interest, it is likely attributable to the autofluorescence of the compound or the biological sample itself.[6]

Q4: Which fluorescent channels are most likely to be affected?

Autofluorescence from biological sources and fixation is often most intense in the blue and green regions of the spectrum.[2][7] While specific data for this compound is not widely published, compounds of its class often fluoresce in this range. Therefore, channels used for dyes like DAPI, FITC, and GFP are highly susceptible to interference. Using fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5) is a common strategy to avoid this issue, as endogenous autofluorescence is significantly lower at these longer wavelengths.[2][5][7][8]

Troubleshooting Guide

This section provides solutions to common problems encountered when imaging this compound.

Problem 1: My unstained, this compound-treated control sample shows a strong background signal.

This confirms that autofluorescence is a significant factor. The following workflow can help you diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow cluster_1 Experimental Solutions cluster_2 Computational Solutions start Start: Autofluorescence Detected in Control char_spec Characterize Spectrum: Perform Lambda Scan start->char_spec broad_spec Is Spectrum Broad? char_spec->broad_spec exp_opt Optimize Experiment Design fluor Switch to Far-Red Fluorophores (e.g., AF647, Cy5) exp_opt->fluor quench Apply Chemical Quenching Agent (e.g., Sudan Black B) exp_opt->quench bleach Photobleach Sample Before Staining exp_opt->bleach post_acq Use Post-Acquisition Correction unmix Perform Spectral Unmixing post_acq->unmix broad_spec->exp_opt Yes broad_spec->post_acq No, Distinct Peak subtract Image Subtraction unmix->subtract

Caption: A decision tree for troubleshooting this compound autofluorescence.

Problem 2: How do I choose the right fluorophores to minimize interference?

The key is spectral separation. First, you need to understand the spectral properties of the autofluorescence in your specific sample.

  • Run a Lambda Scan: Use a confocal microscope with a spectral detector to image your unstained, this compound-treated control sample. This will generate an emission spectrum for the background fluorescence.[6]

  • Compare Spectra: Plot the autofluorescence spectrum against the emission spectra of your intended fluorophores.

  • Select for Separation: Choose dyes whose emission peaks are far from the autofluorescence peak(s).[2][6] As shown in the table below, far-red dyes are often the best choice.

Fluorophore/CompoundExcitation Max (nm)Emission Max (nm)Common Overlap Issue
This compound (Hypothetical) ~400-490~500-550High overlap with blue/green dyes
DAPI358461High
GFP / Alexa Fluor 488488509High
RFP / Alexa Fluor 555555583Moderate
Alexa Fluor 647 650 668 Low / Ideal
Cy5 649 670 Low / Ideal

Caption: Comparison of a hypothetical this compound autofluorescence spectrum with common laboratory fluorophores.

Problem 3: Experimental changes are not enough. How can I correct for the autofluorescence signal computationally?

If you cannot eliminate the autofluorescence during acquisition, you can remove it during image processing using techniques like spectral unmixing or image subtraction.[9]

G cluster_workflow Post-Acquisition Correction Workflow cluster_controls Control Samples prep 1. Prepare Samples control_auto Unstained + Cmpd prep->control_auto control_fluor Single Fluorophore (No Cmpd) prep->control_fluor sample 2. Prepare Fully Stained Experimental Sample prep->sample acquire 3. Acquire Lambda Stack (Spectral Image) define 4. Define Reference Spectra acquire->define Use control images to create library unmix 5. Apply Linear Unmixing Algorithm define->unmix result 6. Generate Corrected Image (Autofluorescence separated) unmix->result

Caption: Workflow for spectral unmixing to remove autofluorescence.

Spectral unmixing treats the autofluorescence as a distinct fluorescent component.[9] By providing the software with the "spectral signature" of the autofluorescence (from your control sample) and the signatures of your chosen dyes, the algorithm can computationally separate the signals in your experimental image.[10][11]

Detailed Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

Sudan Black B is a lipophilic dye that can reduce autofluorescence from various sources, including lipofuscin.[8][12]

  • Caution: This method may not be suitable for all samples and can sometimes introduce its own background. Optimization is recommended.

  • Sample Preparation: Proceed with your standard cell fixation, permeabilization, and blocking steps.

  • Staining: Perform your primary and secondary antibody incubations as usual.

  • Sudan Black B Incubation:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[13]

    • Incubate your sample in this solution for 10-20 minutes at room temperature in a humidified chamber.[13]

  • Washing:

    • Remove the Sudan Black B solution.

    • Wash the sample thoroughly three times for 5 minutes each with PBS or an appropriate buffer.[13]

  • Mounting: Mount the sample with an appropriate mounting medium and proceed to imaging.

Protocol 2: Pre-Acquisition Photobleaching

This technique intentionally destroys the source of autofluorescence using high-intensity light before you add your specific fluorescent labels.[6][13]

  • Caution: This method may damage certain epitopes. Test for compatibility with your antibodies.

  • Sample Preparation: Fix and permeabilize your cells or tissue sections as required.

  • Photobleaching:

    • Place your sample on the microscope stage.

    • Expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury or xenon arc lamp with the shutter fully open) for an extended period, which could range from several minutes to a couple of hours.[13] The exact duration must be determined empirically.

    • Alternatively, some protocols use UV irradiation or high-intensity LED light.[13][14]

  • Blocking and Staining: After bleaching, proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

  • Imaging: Acquire images using minimal exposure times to avoid photobleaching your specific fluorophores.

Protocol 3: Spectral Unmixing Data Acquisition

This protocol outlines the critical step of acquiring the necessary images for a successful spectral unmixing analysis.

  • Prepare Four Samples:

    • Sample A (Unstained): Cells/tissue with no treatment. (To measure endogenous autofluorescence).

    • Sample B (Compound Only): Cells/tissue treated with this compound. (To get the compound's spectral signature).

    • Sample C (Fluorophore 1 Only): Cells/tissue stained with only your first fluorophore (e.g., Alexa Fluor 488).

    • Sample D (Experimental): Cells/tissue treated with this compound and all your fluorescent stains.

  • Set Up Microscope: Use a confocal microscope equipped with a spectral detector (lambda scanning capability).

  • Image Control Samples: For samples A, B, and C, acquire a lambda stack. This involves exciting the sample and collecting emission data across a wide range of wavelengths (e.g., from 410 nm to 700 nm in 10 nm steps). These images will form your reference "spectral library."

  • Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample (Sample D) using the identical microscope settings.

  • Perform Unmixing: In the microscope's analysis software, use the reference spectra from A, B, and C to unmix the lambda stack from Sample D. The software will generate separate images corresponding to each component, effectively isolating your true signal from the autofluorescence.[15]

Disclaimer: The spectral properties of this compound have been hypothesized based on its chemical class for illustrative purposes. Researchers should always characterize the autofluorescence profile of their specific compound and experimental system.

References

minimizing degradation of Ochracenomicin B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ochracenomicin B during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp.[1] It belongs to the broader class of polyketide antibiotics. Its chemical structure, characterized by a polycyclic aromatic quinone core, makes it susceptible to certain environmental factors.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to light, non-optimal pH conditions (both acidic and basic), high temperatures, and oxidizing agents. The anthraquinone core is particularly susceptible to photodegradation.[2][3][4][5]

Q3: What is the optimal temperature for storing this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C or below in a tightly sealed container. For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is protected from light and moisture. Some quinones are thermally stable at higher temperatures, but others can decompose.[6] Therefore, low temperatures are always a safer choice.

Q4: How should I handle this compound in the laboratory to minimize degradation?

A4: To minimize degradation during handling, it is crucial to work in an environment with subdued light or to use amber-colored labware. Avoid prolonged exposure to ambient light. Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be protected from light and kept at a low temperature.

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions, especially at non-neutral pH. If you must store it in solution, use a neutral, aprotic solvent, protect it from light, and store it at -20°C or below. The stability of similar compounds, anthracyclines, is known to be affected by pH in solution.[7]

Troubleshooting Guides

Issue: Unexpected Loss of Potency or Appearance of Impurities

If you observe a decrease in the biological activity of your this compound sample or detect unknown peaks during analytical testing (e.g., HPLC), it is likely that the compound has degraded. Use the following guide to troubleshoot the potential cause.

Step 1: Review Storage Conditions

  • Temperature: Was the compound stored at the recommended temperature (-20°C or below)? Were there any instances of temperature fluctuations or freeze-thaw cycles?

  • Light Exposure: Was the container transparent or amber-colored? Was the storage location dark? Anthraquinones are known to be light-sensitive.[2][3][4][5]

  • Moisture: Was the container properly sealed to prevent moisture ingress? Hydrolysis can be a degradation pathway, particularly at non-neutral pH.[8]

Step 2: Examine Handling Procedures

  • Lighting in the Lab: Was the compound handled under direct, bright laboratory light for extended periods?

  • Solution Preparation: What solvent was used? Was the pH of the solution controlled? How long were the solutions kept before use?

Step 3: Analytical Investigation

  • HPLC Analysis: Compare the chromatogram of the suspect sample with a reference standard. Look for the appearance of new peaks and a decrease in the area of the main peak.

  • Mass Spectrometry (MS): Analyze the new peaks by MS to determine their mass-to-charge ratio. This can provide clues about the nature of the degradation products. Common degradation pathways for similar structures involve oxidation and ring cleavage.[9]

Data Presentation: Factors Influencing this compound Stability
FactorConditionPotential Effect on this compoundMitigation Strategy
Light Direct sunlight or UV lightHighStore in amber vials or wrap containers in aluminum foil. Work in a dark or low-light environment.
Ambient laboratory lightModerateMinimize exposure time. Use amber-colored labware.
Temperature > 25°C (Room Temperature)Moderate to HighStore at recommended low temperatures (-20°C or below).
2-8°C (Refrigerated)LowSuitable for short-term storage.
≤ -20°C (Frozen)Very LowIdeal for long-term storage.
pH (in solution) Acidic (pH < 5)ModerateUse neutral buffers for solutions. Prepare fresh solutions before use. Some anthraquinones are prone to acidic degradation.[7][8]
Neutral (pH 6-8)LowOptimal for short-term solution stability.
Basic (pH > 8)ModerateUse neutral buffers for solutions. Prepare fresh solutions before use. Aloin, an anthraquinone, shows rapid decomposition at basic pH.[8]
Oxidation Presence of oxidizing agentsHighUse de-gassed solvents. Store under an inert atmosphere (e.g., argon or nitrogen).
Air exposureLow to ModerateKeep containers tightly sealed.
Moisture High humidityModerateStore in a desiccator. Ensure containers are well-sealed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to light in a photostability chamber.

    • Analyze samples by HPLC at regular intervals (e.g., 0, 6, 12, 24 hours).

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method (e.g., C18 column, gradient elution with a mobile phase of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.

Visualizations

cluster_storage Optimal Storage Solid Form Solid Form Tightly Sealed Vial Tightly Sealed Vial Solid Form->Tightly Sealed Vial Container Solution Solution Aprotic Solvent Aprotic Solvent Solution->Aprotic Solvent Solvent Amber Glass Amber Glass Tightly Sealed Vial->Amber Glass Material -20°C or colder -20°C or colder Amber Glass->-20°C or colder Temperature Darkness Darkness -20°C or colder->Darkness Light Low Humidity Low Humidity Darkness->Low Humidity Environment Aprotic Solvent->Tightly Sealed Vial Container

Caption: Logical relationship for optimal storage of this compound.

This compound This compound Oxidation Oxidation This compound->Oxidation H₂O₂ / Air Hydrolysis Hydrolysis This compound->Hydrolysis Acid / Base Photolysis Photolysis This compound->Photolysis UV / Light Benz[a]anthracene-7,12-dione Benz[a]anthracene-7,12-dione Oxidation->Benz[a]anthracene-7,12-dione Hydroxylated Derivatives Hydroxylated Derivatives Hydrolysis->Hydroxylated Derivatives Photodimers or Isomers Photodimers or Isomers Photolysis->Photodimers or Isomers Ring Cleavage Products Ring Cleavage Products Benz[a]anthracene-7,12-dione->Ring Cleavage Products

Caption: Hypothetical degradation pathways of this compound.

start Degradation Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_issue Storage Conditions Inadequate? check_storage->storage_issue check_handling Review Handling Procedures (Light, Solvent, pH) handling_issue Handling Procedures Inadequate? check_handling->handling_issue analytical_test Perform Analytical Tests (HPLC, MS) identify_degradants Identify Degradation Products analytical_test->identify_degradants storage_issue->check_handling No implement_capa Implement Corrective Actions (e.g., new storage protocol) storage_issue->implement_capa Yes handling_issue->analytical_test No handling_issue->implement_capa Yes identify_degradants->implement_capa end Problem Resolved implement_capa->end

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Ochracenomicin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for Ochracenomicin B analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for this compound analysis?

A typical method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier.[1][2] Detection is commonly performed using a UV detector.[1]

Q2: My peak for this compound is tailing. What are the common causes?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as basic functional groups on the analyte interacting with acidic silanol groups on the silica-based column packing.[3][4] Other causes can include using a sample solvent that is stronger than the mobile phase, column overload, or a void at the column inlet.[5]

Q3: How can I improve the resolution between this compound and other components in my sample?

To improve resolution, you can adjust several parameters. Modifying the mobile phase composition (e.g., changing the organic solvent or its ratio to water) is a powerful way to alter selectivity.[6] You can also increase column efficiency by using a column with smaller particles or a longer length, or by optimizing the flow rate and temperature.[7][8]

Q4: I am experiencing low sensitivity and cannot detect low concentrations of this compound. What can I do?

Low sensitivity can be addressed by several strategies. Ensure your sample is concentrated enough through appropriate sample preparation techniques.[9][10] You can increase the signal-to-noise ratio by using a smaller internal diameter (ID) column, which reduces on-column dilution.[11] Also, check that the UV detection wavelength is set to the absorbance maximum for this compound and minimize baseline noise by using high-purity solvents.

Q5: My system backpressure is suddenly very high. What should I do?

High backpressure usually indicates a blockage in the system.[12] Systematically isolate the problem by removing components, starting from the detector and moving backward toward the pump. Check for blockages in the guard column, the analytical column inlet frit, or connecting tubing.[13] Flushing the column in the reverse direction (disconnected from the detector) can sometimes dislodge particulates from the inlet frit.

Troubleshooting Guides
Guide 1: Resolving Peak Tailing

Peak tailing is a common issue where a peak is not symmetrical and has an extended trailing edge. This can compromise accurate quantification.

  • Problem: Asymmetrical peak shape with a tailing factor > 1.2.

  • Potential Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Acidic silanol groups on the silica column interact with basic analytes.[3] Lower the mobile phase pH (e.g., to pH 3.0) with an additive like formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization.[3][14] Alternatively, use a modern, high-purity, end-capped C18 column designed to minimize these interactions.[3][4]
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Column Overload Injecting too much sample mass onto the column. Reduce the injection volume or dilute the sample.
Column Void / Bed Deformation A void has formed at the head of the column.[5] Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.[13]
Trace Metal Contamination Metal contaminants in the silica matrix can chelate with the analyte.[4] Use a column with high-purity silica. Adding a chelating agent to the mobile phase can sometimes help, but this is a less common solution.
Guide 2: Improving Poor Resolution

Poor resolution occurs when two or more peaks are not fully separated, making identification and quantification difficult.

  • Problem: Peaks are co-eluting or not returning to baseline between them (Resolution, Rs < 1.5).

  • Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Column Efficiency (N) Peaks are too broad. Increase efficiency by using a column with a smaller particle size (e.g., 5 µm -> 3 µm or core-shell particles) or a longer column.[6][7] Note that this will likely increase backpressure.
Poor Selectivity (α) The column and mobile phase are not providing adequate separation between analytes.[7] Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice-versa) to alter selectivity.[6] Adjusting the mobile phase pH or temperature can also significantly impact selectivity.[8]
Inadequate Retention (k) Peaks are eluting too close to the void volume.[7] Increase analyte retention by decreasing the percentage of the organic solvent in the mobile phase. A good target for the retention factor (k) is between 2 and 10.
High System Dead Volume Excessive volume from tubing and connections causes peak broadening.[11] Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are appropriate and correctly installed.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and instrumentation.

  • HPLC System: Standard HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-20 min: 10-30% B

    • 20-25 min: 30-90% B

    • 25-30 min: 90% B (column wash)

    • 30-35 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm[1]

  • Injection Volume: 20 µL

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general protocol for extracting this compound from a liquid matrix (e.g., plasma).

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add a protein precipitation agent if necessary (e.g., 2 mL of acetonitrile), vortex, and centrifuge.[15]

  • Transfer the supernatant to a clean tube.

  • Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate) for extraction.[9][15]

  • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

  • Carefully transfer the organic layer (top layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase.

  • Vortex to dissolve, then filter through a 0.22 µm syringe filter before injecting into the HPLC.[16]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Raw Sample Extraction 2. Extraction (LLE/SPE) Sample->Extraction Evaporation 3. Evaporation Extraction->Evaporation Reconstitution 4. Reconstitution Evaporation->Reconstitution Filtration 5. Filtration Reconstitution->Filtration Injection 6. Injection Filtration->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. UV Detection Separation->Detection Chromatogram 9. Chromatogram Detection->Chromatogram Integration 10. Peak Integration Chromatogram->Integration Quantification 11. Quantification Integration->Quantification Report 12. Final Report Quantification->Report

Caption: General workflow for this compound analysis.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Asymmetry > 1.2) CheckNeutral Inject a neutral compound. Does it tail? Start->CheckNeutral PhysicalProblem Physical Issue Likely: - Column Void - Bad Connections - Dead Volume CheckNeutral->PhysicalProblem Yes ChemicalProblem Chemical Issue Likely: Secondary Interactions CheckNeutral->ChemicalProblem No FixPhysical Action: - Check connections - Replace guard/column PhysicalProblem->FixPhysical End Problem Resolved FixPhysical->End AdjustpH Is mobile phase pH > 4? ChemicalProblem->AdjustpH LowerpH Action: Lower pH to 2.5-3.5 with Formic Acid/TFA AdjustpH->LowerpH Yes CheckSolvent Is sample solvent stronger than mobile phase? AdjustpH->CheckSolvent No LowerpH->End ChangeSolvent Action: Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes CheckOverload Action: Reduce injection volume or dilute sample CheckSolvent->CheckOverload No ChangeSolvent->End CheckOverload->End

Caption: Troubleshooting flowchart for HPLC peak tailing.

Resolution_Troubleshooting Start Poor Resolution (Rs < 1.5) CheckRetention Is retention factor (k) between 2 and 10? Start->CheckRetention AdjustRetention Action: Decrease % Organic in mobile phase to increase k CheckRetention->AdjustRetention No CheckEfficiency Peaks are broad? (Low Efficiency) CheckRetention->CheckEfficiency Yes End Problem Resolved AdjustRetention->End ImproveEfficiency Action: - Use smaller particle column - Use longer column - Optimize flow rate CheckEfficiency->ImproveEfficiency Yes CheckSelectivity Peaks overlap? (Poor Selectivity) CheckEfficiency->CheckSelectivity No ImproveEfficiency->End ImproveSelectivity Action: - Change organic solvent (ACN <-> MeOH) - Adjust mobile phase pH - Adjust temperature CheckSelectivity->ImproveSelectivity Yes CheckSelectivity->End No ImproveSelectivity->End

Caption: Troubleshooting flowchart for poor HPLC resolution.

References

Validation & Comparative

A Comparative Analysis of Doxorubicin and Ochracenomicin B in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the anticancer activity between doxorubicin and Ochracenomicin B is not currently possible due to the absence of published scientific literature on the cytotoxic or anticancer effects of this compound.

This compound is identified as a benz[a]anthraquinone antibiotic produced by the bacterium Amicolatopsis sp. Existing research has primarily focused on its antibacterial properties, with no publicly available data detailing its activity against cancer cell lines, including critical metrics such as IC50 values.

In contrast, doxorubicin is a well-established and extensively studied anthracycline antibiotic, widely used as a chemotherapeutic agent against a broad spectrum of cancers. Its mechanism of action and cytotoxic efficacy have been thoroughly documented in numerous studies.

This guide, therefore, provides a comprehensive overview of the available experimental data for doxorubicin to serve as a benchmark. Should data on this compound become available, a direct comparison could be undertaken.

Doxorubicin: An Established Anticancer Agent

Doxorubicin is a cornerstone of many chemotherapy regimens, known for its potent cytotoxic effects against a wide range of malignancies.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of doxorubicin against various human cancer cell lines as reported in several studies.

Cell LineCancer TypeIC50 Value (µM)Reference
HCT116Colon Cancer24.30 (µg/ml)[1]
Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)[1]
PC3Prostate Cancer2.64 (µg/ml)[1]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[2]
UMUC-3Bladder Cancer5.15 ± 1.17[2]
TCCSUPBladder Cancer12.55 ± 1.47[2]
BFTC-905Bladder Cancer2.26 ± 0.29[2]
HeLaCervical Cancer2.92 ± 0.57[2]
MCF-7Breast Cancer2.50 ± 1.76[2]
M21Skin Melanoma2.77 ± 0.20[2]
PC3Prostate Cancer8.00[3]
A549Lung Cancer1.50[3]
HeLaCervical Cancer1.00[3]
LNCaPProstate Cancer0.25[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.

Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism, primarily by interfering with DNA replication and function. The key mechanisms include:

  • DNA Intercalation: Doxorubicin's planar anthracycline ring structure inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This "poisons" the enzyme, preventing the re-ligation of DNA strands that have been cleaved by topoisomerase II to resolve supercoiling. The accumulation of these DNA double-strand breaks triggers apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS generates DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage causes Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage causes Cellular_Damage->Apoptosis contributes to

Figure 1. Simplified signaling pathway of Doxorubicin's anticancer activity.
Experimental Protocols

The following is a generalized protocol for determining the IC50 value of a compound using a colorimetric assay, such as the MTT assay, which is a common method for assessing cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding end End incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of Doxorubicin incubation1->drug_treatment incubation2 Incubate for 24-72 hours drug_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm using a plate reader solubilization->measurement data_analysis Calculate cell viability and determine IC50 value measurement->data_analysis data_analysis->end

Figure 2. General workflow for an MTT-based cytotoxicity assay.

Detailed Methodology for MTT Assay:

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a suitable culture medium. The plate is then incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach to the bottom of the wells.

  • Drug Treatment: After incubation, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (doxorubicin). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the drug.

  • Incubation: The plate is incubated for a specific period, typically 24, 48, or 72 hours, to allow the drug to exert its cytotoxic effects.

  • MTT Addition: Following the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

This compound: An Antibiotic with Unexplored Anticancer Potential

This compound is a natural product belonging to the benz[a]anthraquinone class of antibiotics. It is produced by Amicolatopsis sp., a genus of bacteria known for producing a variety of bioactive secondary metabolites.

Currently, the scientific literature on this compound is limited to its isolation, structural elucidation, and its activity against various bacteria. There are no published studies investigating its potential as an anticancer agent. Therefore, crucial data such as its cytotoxicity against cancer cell lines, its mechanism of action in cancer cells, and any potential signaling pathways it might affect remain unknown.

Conclusion

A direct and meaningful comparison of the anticancer activity of this compound and doxorubicin is not feasible at this time due to the lack of available data for this compound. Doxorubicin remains a well-characterized and potent chemotherapeutic agent with a clearly defined mechanism of action and extensive supporting experimental data. Future research into the potential cytotoxic properties of this compound against cancer cell lines is required to enable a comparative assessment. Researchers interested in novel anticancer compounds may find the exploration of benz[a]anthraquinone antibiotics like this compound a promising, yet uninvestigated, avenue of study.

References

Unraveling the Antibacterial Action of Ochracenomicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ochracenomicin B, a member of the benz[a]anthraquinone class of antibiotics, has demonstrated notable activity against a spectrum of Gram-positive and Gram-negative bacteria.[1] This guide provides a comparative analysis of its potential antibacterial mechanisms against established alternative agents, offering insights supported by available experimental data and detailed methodologies for further investigation. While specific quantitative data for this compound remains limited in publicly available literature, this guide leverages information on the broader class of anthraquinone antibiotics to propose likely mechanisms of action and facilitate future research.

Performance Comparison: this compound and Alternatives

A direct quantitative comparison of the antibacterial potency of this compound is challenging due to the absence of published Minimum Inhibitory Concentration (MIC) values. However, we can compare the known MIC values of two alternative antibacterial agents, Auranofin and Emodin, to provide a benchmark for the performance of novel antibacterial compounds.

Antibacterial AgentTarget OrganismMIC Range (µg/mL)Primary Mechanism(s) of Action
This compound Staphylococcus aureusData not availableLikely involves disruption of cell wall/membrane integrity, inhibition of nucleic acid synthesis, and/or inhibition of protein synthesis (inferred from the anthraquinone class).
Escherichia coliData not available
Auranofin Staphylococcus aureus0.0625 - 0.5Inhibition of thioredoxin reductase, leading to disruption of redox homeostasis; inhibition of cell wall, DNA, and protein synthesis.[2]
Escherichia coli> 64Poor activity due to the outer membrane barrier.
Emodin Staphylococcus aureus4 - 32Disruption of cell wall and cell membrane integrity; potential for multiple mechanisms.
Escherichia coli> 1000Limited activity.

Delving into the Mechanisms: A Comparative Overview

The antibacterial strategy of this compound, as a benz[a]anthraquinone, is likely multifaceted. Anthraquinones are known to interfere with several critical bacterial processes.[3] Here, we compare these potential mechanisms with those of Auranofin and Emodin.

This compound (Proposed Mechanisms):

As a member of the anthraquinone family, this compound is hypothesized to exert its antibacterial effects through one or more of the following mechanisms:

  • Cell Wall and Membrane Disruption: Anthraquinones can intercalate into the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Some anthraquinones are known to inhibit DNA gyrase, a crucial enzyme for DNA replication and repair in bacteria.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism for this class of compounds.

Auranofin:

This gold-containing compound, originally developed for treating rheumatoid arthritis, exhibits a unique antibacterial mechanism. Its primary target is thioredoxin reductase (TrxR), an essential enzyme in bacteria for maintaining redox homeostasis.[2] Inhibition of TrxR leads to an accumulation of reactive oxygen species, causing widespread cellular damage. Additionally, auranofin has been shown to inhibit cell wall, DNA, and protein synthesis.[2]

Emodin:

Emodin, a naturally occurring anthraquinone, is understood to primarily target the bacterial cell wall and membrane. It disrupts the integrity of these structures, leading to cell lysis. While this is its main proposed mechanism, the possibility of other targets contributing to its antibacterial activity cannot be ruled out.

Experimental Protocols for Mechanism Validation

To validate the proposed antibacterial mechanisms of this compound, a series of key experiments can be performed. Detailed protocols for these assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4][5][6]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Include a positive control well (bacteria with a known effective antibiotic), a negative control well (bacteria with no antibiotic), and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Bacterial Membrane Potential Assay

This assay assesses the integrity of the bacterial cell membrane by measuring changes in membrane potential. A common method utilizes the fluorescent dye DiSC₃(5), which accumulates in cells with an intact membrane potential, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[7][8]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Fluorescence microplate reader

  • Black, clear-bottom 96-well plates

  • DiSC₃(5) fluorescent dye

  • This compound

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Buffer (e.g., PBS)

Protocol:

  • Wash and resuspend the bacterial cells in the appropriate buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Add the bacterial suspension to the wells of the black microtiter plate.

  • Add DiSC₃(5) to each well to a final concentration of 1-2 µM and incubate in the dark for a period to allow for dye uptake and fluorescence quenching (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

  • Add varying concentrations of this compound to the wells. Use CCCP as a positive control for complete depolarization.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay determines if a compound inhibits bacterial protein synthesis. It utilizes a bacterial cell extract containing all the necessary machinery for transcription and translation to produce a reporter protein (e.g., luciferase or β-galactosidase).[9][10][11][12][13]

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • DNA template encoding a reporter gene (e.g., plasmid with luciferase gene under a bacterial promoter)

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • This compound

  • Positive control inhibitor (e.g., chloramphenicol)

  • Luciferase assay reagent

  • Luminometer or scintillation counter

Protocol:

  • Set up the IVTT reaction mixture containing the cell-free extract, DNA template, amino acids, and energy source.

  • Add varying concentrations of this compound to the reaction mixtures. Include a positive control with a known protein synthesis inhibitor and a no-inhibitor control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein expression.

  • Stop the reaction and measure the amount of reporter protein produced. For luciferase, add the luciferase assay reagent and measure the luminescence.

  • A dose-dependent decrease in the reporter signal compared to the no-inhibitor control indicates inhibition of protein synthesis.

Visualizing the Pathways and Processes

To better illustrate the potential antibacterial mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

Antibacterial_Mechanism_OchracenomicinB cluster_ochracenomicin This compound cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Ochracenomicin_B This compound Cell_Wall Cell Wall/ Membrane Ochracenomicin_B->Cell_Wall Disrupts Integrity DNA_Gyrase DNA Gyrase Ochracenomicin_B->DNA_Gyrase Inhibits Ribosome Ribosome Ochracenomicin_B->Ribosome Inhibits Membrane_Disruption Membrane Disruption Cell_Wall->Membrane_Disruption DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end IVTT_Workflow start Start setup_reaction Set up IVTT Reaction (Cell Extract, DNA, etc.) start->setup_reaction add_inhibitor Add this compound (Varying Concentrations) setup_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_reporter Measure Reporter (e.g., Luminescence) incubate->measure_reporter analyze Analyze Data (Compare to Control) measure_reporter->analyze end End analyze->end

References

A Researcher's Guide to Investigating Cross-Resistance of Ochracenomicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework and methodologies for conducting cross-resistance studies of Ochracenomicin B, a novel benz[a]anthraquinone antibiotic. Due to the limited publicly available data on this compound, this document serves as a practical guide for researchers, outlining hypothetical experimental protocols and data presentation formats to investigate its cross-resistance profile against established antibiotic classes.

Understanding this compound and the Importance of Cross-Resistance Studies

This compound belongs to the benz[a]anthraquinone class of antibiotics.[1] While specific details on its mechanism of action are scarce in the available literature, other anthraquinone antibiotics are known to exhibit broad-spectrum antibacterial activity.[2] Understanding the cross-resistance profile of a new antibiotic is crucial in drug development. It helps to predict its efficacy against multidrug-resistant strains and to identify potential combination therapies. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, often due to a shared mechanism of resistance.

Hypothetical Cross-Resistance Data

To effectively assess cross-resistance, a panel of bacterial strains with known resistance mechanisms to various antibiotic classes should be tested for their susceptibility to this compound. The results can be presented as Minimum Inhibitory Concentrations (MICs) in a clear tabular format.

Table 1: Hypothetical MIC Data for this compound Against a Panel of Antibiotic-Resistant Staphylococcus aureus Strains

Strain IDResistance PhenotypeKnown Mechanism of ResistancePenicillin G MIC (µg/mL)Tetracycline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
ATCC 25923Wild-Type-0.060.250.51
MRSA-1Methicillin-ResistantmecA gene (altered PBP2a)>2560.250.51
TR-1Tetracycline-Resistanttet(M) gene (ribosomal protection)0.06640.51
QR-1Quinolone-ResistantgyrA mutation (altered DNA gyrase)0.060.251282
Efflux-1Multidrug-ResistantEfflux pump overexpression16641288

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A standardized experimental workflow is essential for reproducible results. The following outlines a typical protocol for determining the cross-resistance profile of this compound.

Bacterial Strains and Culture Conditions:

A panel of well-characterized bacterial strains with known resistance mechanisms should be used. This panel should include wild-type strains and strains resistant to major antibiotic classes such as beta-lactams, tetracyclines, fluoroquinolones, and aminoglycosides. Strains should be cultured in appropriate broth and agar media (e.g., Mueller-Hinton) at 37°C.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of this compound and other antibiotics should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated for 18-24 hours at 37°C, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assays:

To further characterize the activity of this compound against resistant strains, time-kill assays can be performed. Bacterial cultures are exposed to the antibiotic at concentrations corresponding to multiples of the MIC. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Visualizing Experimental and Logical Frameworks

Diagrams are crucial for representing complex workflows and biological pathways. The following are Graphviz diagrams illustrating the experimental workflow for cross-resistance studies and a potential mechanism of action for quinone antibiotics.

experimental_workflow Experimental Workflow for Cross-Resistance Studies cluster_setup Preparation cluster_mic MIC Determination cluster_analysis Data Analysis & Interpretation strain_panel Select Bacterial Strain Panel (Wild-Type & Resistant Strains) serial_dilution Perform Serial Dilutions of Antibiotics strain_panel->serial_dilution antibiotic_prep Prepare Stock Solutions (this compound & Known Antibiotics) antibiotic_prep->serial_dilution media_prep Prepare Culture Media (Broth & Agar) inoculation Inoculate Microtiter Plates media_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (18-24h, 37°C) inoculation->incubation read_mic Record MIC Values incubation->read_mic data_table Compile MIC Data into Table read_mic->data_table compare_mic Compare MICs of this compound across Strains data_table->compare_mic cross_resistance Determine Cross-Resistance Profile compare_mic->cross_resistance

Caption: Experimental Workflow for Cross-Resistance Studies.

quinone_moa Potential Mechanism of Action for Quinone Antibiotics cluster_cell Bacterial Cell quinone Quinone Antibiotic (e.g., this compound) cell_entry Cellular Uptake quinone->cell_entry ros Reactive Oxygen Species (ROS) Generation cell_entry->ros enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerases) cell_entry->enzyme_inhibition dna_damage DNA Damage ros->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death enzyme_inhibition->cell_death

References

Comparative Analysis of Ochracenomicin A, B, and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of Ochracenomicin A, B, and C remains challenging due to the limited availability of public data. These novel benz[a]anthraquinone antibiotics, isolated from Amicolatopsis sp., were first described in a 1995 publication in The Journal of Antibiotics.[1] While this foundational paper introduced the compounds, access to its full text containing specific quantitative data on their biological activities and detailed experimental protocols is restricted in publicly available databases. Consequently, a direct, data-driven comparison of their individual potencies and mechanisms is not currently possible.

This guide, therefore, provides a broader overview based on the available information for the benz[a]anthraquinone class of antibiotics and outlines the necessary experimental approaches for a comprehensive comparative study.

Overview of Ochracenomicins and the Benz[a]anthraquinone Class

Ochracenomicins A, B, and C belong to the benz[a]anthraquinone family of polyketides, a class of natural products known for their diverse biological activities, including antimicrobial and antitumor properties. These compounds are produced by various actinomycetes. The initial report on Ochracenomicins A, B, and C identified them as having antibacterial activity.[1]

The general mechanism of action for many benz[a]anthraquinone antibiotics involves the inhibition of key cellular processes. For instance, some compounds in this class are known to interfere with nucleic acid and protein synthesis, disrupt cell wall integrity, or inhibit biofilm formation. However, the specific molecular targets and signaling pathways affected by Ochracenomicin A, B, and C have not been elucidated in the available literature.

Quantitative Data Summary

A comprehensive quantitative comparison of the biological activities of Ochracenomicin A, B, and C is not possible without access to the original experimental data. A comparative study would typically involve determining the following parameters:

Table 1: Essential Quantitative Data for Comparative Analysis

ParameterDescriptionOchracenomicin AOchracenomicin BOchracenomicin C
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.Data not availableData not availableData not available
Minimum Bactericidal Concentration (MBC) The lowest concentration of an antimicrobial agent required to kill a particular bacterium.Data not availableData not availableData not available
Half-maximal Inhibitory Concentration (IC50) The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function (e.g., cancer cell viability).Data not availableData not availableData not available
Half-maximal Effective Concentration (EC50) The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.Data not availableData not availableData not available

Proposed Experimental Protocols for Comparative Analysis

To generate the necessary data for a thorough comparative analysis, the following standard experimental protocols are recommended:

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the Ochracenomicins against a panel of clinically relevant bacteria.

Protocol:

  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of Ochracenomicin A, B, and C in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the Ochracenomicins on mammalian cell lines, providing an IC50 value.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a specific density of cultured mammalian cells (e.g., HeLa, A549) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Ochracenomicin A, B, and C for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Potential Mechanisms

While specific signaling pathways for the Ochracenomicins are unknown, we can visualize the general experimental workflows and a hypothetical mechanism of action for a benz[a]anthraquinone antibiotic.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_data Data Analysis Amicolatopsis sp. Culture Amicolatopsis sp. Culture Extraction & Purification Extraction & Purification Amicolatopsis sp. Culture->Extraction & Purification Ochracenomicins (A, B, C) Ochracenomicins (A, B, C) Extraction & Purification->Ochracenomicins (A, B, C) Antimicrobial Assay Antimicrobial Assay Ochracenomicins (A, B, C)->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Ochracenomicins (A, B, C)->Cytotoxicity Assay MIC / MBC Determination MIC / MBC Determination Antimicrobial Assay->MIC / MBC Determination IC50 / EC50 Determination IC50 / EC50 Determination Cytotoxicity Assay->IC50 / EC50 Determination Comparative Analysis Comparative Analysis MIC / MBC Determination->Comparative Analysis IC50 / EC50 Determination->Comparative Analysis

Caption: Workflow for the comparative analysis of Ochracenomicins.

Hypothetical_Mechanism cluster_targets Potential Intracellular Targets Ochracenomicin Ochracenomicin Bacterial Cell Bacterial Cell Ochracenomicin->Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase Bacterial Cell->DNA_Gyrase Ribosome Ribosome Bacterial Cell->Ribosome Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibition Cell_Lysis Cell Lysis Cell Wall Synthesis->Cell_Lysis inhibition leads to

Caption: Hypothetical antibacterial mechanism of a benz[a]anthraquinone.

Conclusion and Future Directions

Ochracenomicins A, B, and C represent a promising but understudied group of benz[a]anthraquinone antibiotics. A full comparative analysis is essential to understand their relative therapeutic potential. Future research should prioritize the re-isolation and characterization of these compounds, followed by rigorous antimicrobial and cytotoxic testing using standardized methodologies. Furthermore, mechanistic studies, including target identification and pathway analysis, will be crucial in elucidating their modes of action and guiding any future drug development efforts. Accessing the original 1995 publication by Igarashi et al. remains a critical first step in advancing our knowledge of these intriguing natural products.

References

Limited Scientific Data Available for Ochracenomicin B Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive analysis of publicly available scientific literature reveals a significant lack of detailed information regarding the specific molecular target and mechanism of action of Ochracenomicin B. This scarcity of data currently prevents the creation of a detailed comparison guide as requested.

Initial characterization of this compound identifies it as a novel benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1] Early studies have demonstrated its efficacy as an anti-bacterial agent, showing activity against both Gram-positive and Gram-negative bacteria.[1] However, the specific intracellular target or pathway that this compound modulates to exert its antibiotic effects has not been elucidated in the available literature.

Due to this absence of foundational research on its molecular interactions, key information required for a comparative analysis is unavailable. This includes:

  • Specific Molecular Target: The protein, enzyme, or other biomolecule that this compound directly binds to is currently unknown.

  • Signaling Pathway Involvement: Without a known target, it is impossible to map the signaling cascade or metabolic pathway affected by this compound.

  • Quantitative Performance Data: There is no published data on binding affinities (e.g., Kd, IC50) or target engagement in cellular or biochemical assays.

  • Comparative Studies: No studies comparing the target specificity of this compound to other antibiotics or small molecules were found.

  • Experimental Protocols: Detailed experimental methodologies for validating the target specificity of this compound have not been published.

Consequently, the creation of data tables, signaling pathway diagrams, and experimental workflow visualizations as per the core requirements is not feasible at this time. Further primary research is required to first identify the molecular target of this compound before a comprehensive guide on its target specificity can be developed.

References

Evaluating the Therapeutic Index of Ochracenomicin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic index for the benz[a]anthraquinone antibiotic, Ochracenomicin B, is currently not feasible due to the absence of publicly available preclinical efficacy and toxicity data. Despite its identification in 1995, crucial quantitative metrics required for a thorough comparative analysis remain unpublished in accessible scientific literature.

This compound, a secondary metabolite isolated from Amicolatopsis sp., belongs to the benz[a]anthraquinone class of antibiotics. Initial reports suggest a spectrum of activity that includes Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. However, to provide a meaningful comparison guide for researchers, scientists, and drug development professionals, specific quantitative data is essential. This includes in vitro efficacy data, such as Minimum Inhibitory Concentrations (MIC) against a panel of relevant microorganisms, and in vitro cytotoxicity data against mammalian cell lines (e.g., IC50 values). Furthermore, in vivo data, including the effective dose in 50% of the population (ED50) and the lethal or toxic dose in 50% of the population (LD50 or TD50), are critical for calculating the therapeutic index.

An extensive search of scientific databases and literature has failed to uncover the primary 1995 publication in its entirety, nor any subsequent studies that detail the specific experimental data required to construct a therapeutic index evaluation. Without this foundational information, any attempt to create a comparative guide with other antibiotics would be purely speculative and lack the scientific rigor required by the target audience.

To facilitate future research and provide a framework for when such data becomes available, this guide outlines the necessary experimental protocols and data presentation structures that would be required for a comprehensive evaluation of this compound's therapeutic index.

Experimental Protocols for Therapeutic Index Determination

A thorough evaluation of a novel antibiotic like this compound would necessitate a series of well-defined experiments to establish its efficacy and safety profile.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria and fungi.

Methodology:

  • Microorganism Preparation: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are cultured to a standardized density.

  • Serial Dilution: this compound is serially diluted in appropriate growth media in a 96-well microtiter plate format.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: Plates are incubated under optimal conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity: Mammalian Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on mammalian cells and determine its 50% inhibitory concentration (IC50).

Methodology:

  • Cell Culture: A selection of human cell lines (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity) are cultured to a specific confluence.

  • Compound Exposure: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which quantifies metabolic activity.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that reduces cell viability by 50%.

Data Presentation for Comparative Analysis

Should the necessary data become available, it would be presented in the following tabular format to allow for clear and objective comparison with established antibiotics.

Table 1: Comparative In Vitro Efficacy of this compound and Comparator Antibiotics

Microorganism This compound MIC (µg/mL) Comparator A MIC (µg/mL) Comparator B MIC (µg/mL)
S. aureus Data Not Available
E. coli Data Not Available

| C. albicans | Data Not Available | | |

Table 2: Comparative In Vitro Cytotoxicity and Therapeutic Index

Compound IC50 (µM) on Human Cell Line In Vitro Therapeutic Index (IC50 / MIC for S. aureus)
This compound Data Not Available Data Not Available
Comparator A

| Comparator B | | |

Conceptual Workflow and Signaling Pathways

While specific diagrams relating to this compound's mechanism of action cannot be generated without further data, the following diagrams illustrate the general workflows for evaluating a therapeutic index and a hypothetical signaling pathway for an antibiotic.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Therapeutic Index Calculation Efficacy Efficacy Testing (MIC Assay) Efficacy_vivo Efficacy Studies (ED50 in Animal Models) Efficacy->Efficacy_vivo Toxicity_vitro Cytotoxicity Testing (IC50 on Mammalian Cells) Toxicity_vivo Toxicity Studies (LD50/MTD in Animal Models) Toxicity_vitro->Toxicity_vivo TI Therapeutic Index (LD50 / ED50) Efficacy_vivo->TI Toxicity_vivo->TI

Caption: Experimental workflow for determining the therapeutic index of a novel compound.

G OchracenomicinB This compound Target Bacterial Target (e.g., DNA Gyrase) OchracenomicinB->Target Binds to Inhibition Inhibition of Target Target->Inhibition Replication DNA Replication Block Inhibition->Replication Death Bacterial Cell Death Replication->Death

Caption: Hypothetical signaling pathway for an antibiotic targeting bacterial DNA replication.

Conclusion

The development of new antibiotics is a critical area of research. A thorough and data-driven evaluation of novel compounds is essential for identifying promising candidates for further development. While this compound was identified as a potentially interesting antibiotic, the lack of accessible, detailed preclinical data prevents a meaningful assessment of its therapeutic index and its potential clinical utility. Should the foundational efficacy and toxicity data for this compound be published, the frameworks presented in this guide can be utilized to conduct a robust comparative analysis. Until then, its therapeutic potential remains unevaluated.

Cytotoxicity of Ochracenomicin B: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature and experimental data concerning the cytotoxicity of Ochracenomicin B across various cell lines. While the compound has been identified as a benz[a]anthraquinone antibiotic, research detailing its effects on mammalian cell viability is not readily accessible.

This compound is a natural product isolated from the bacterium Amicolatopsis sp.[1] Its initial characterization focused on its properties as an antibiotic, with studies detailing its activity against various bacteria.[1] However, comprehensive studies evaluating its cytotoxic potential against human or other mammalian cell lines, which are crucial for assessing its therapeutic and toxicological profiles, are not present in the current body of scientific publications.

One study identified a novel, unnamed metabolite from Aspergillus ochraceus with cytotoxic activity against HeLa cells, reporting a mass-to-charge ratio of 905.65.[2][3] However, this compound was not identified as this compound. The producing organism of Ochracenomicins A, B, and C is documented as Amicolatopsis sp., indicating that this cytotoxic metabolite from Aspergillus ochraceus is a distinct chemical entity.[1]

The broader genus Aspergillus, and specifically Aspergillus ochraceus, is known to produce a variety of other secondary metabolites, some of which have well-documented cytotoxic effects.[4][5][6] For instance, Ochratoxin A, a mycotoxin produced by some Aspergillus and Penicillium species, has demonstrated cytotoxicity in various cell lines.[7] However, this information cannot be extrapolated to predict the cytotoxic profile of this compound due to structural and biosynthetic differences.

A thorough comparison of the cytotoxicity of this compound across different cell lines is not feasible at this time due to the absence of published experimental data. Further research, including in vitro cytotoxicity assays such as MTT, XTT, or LDH release assays on a panel of diverse cancer and normal cell lines, is required to elucidate the cytotoxic profile of this compound. Such studies would be essential to determine its potential as an anticancer agent or to understand its toxicological implications.

Experimental Protocols

As no specific studies on the cytotoxicity of this compound are available, a general experimental protocol for assessing the cytotoxicity of a novel compound is provided below for reference.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Without experimental data on this compound, it is not possible to create a diagram of a specific signaling pathway it might affect. However, a generalized workflow for screening the cytotoxicity of a novel compound can be visualized.

Cytotoxicity_Screening_Workflow General Workflow for Cytotoxicity Screening cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Treatment of Cells with Compound Compound_Prep->Treatment Cell_Culture Cell Line Culture & Seeding Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay->Data_Acquisition IC50_Determination IC50 Value Determination Data_Acquisition->IC50_Determination Result_Interpretation Interpretation of Results IC50_Determination->Result_Interpretation

Caption: A generalized workflow for determining the cytotoxicity of a novel compound.

References

Safety Operating Guide

Proper Disposal of Ochracenomicin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ochracenomicin B is classified as a benz[a]anthraquinone antibiotic. Compounds in this class, and related mycotoxins, can exhibit significant biological activity and potential toxicity. Due to the lack of specific toxicological data for this compound, it is prudent to reference the hazards of similar, well-studied mycotoxins like Ochratoxin A and B to inform safe handling and disposal practices.

Comparative Hazard Data of Related Mycotoxins

The following table summarizes the known hazards of Ochratoxin A and Ochratoxin B. This information underscores the need for caution when handling this compound.

Hazard ClassificationOchratoxin AOchratoxin B
Acute Toxicity (Oral) Fatal if swallowedToxic if swallowed
Carcinogenicity Suspected of causing cancerSuspected of causing cancer
Reproductive Toxicity May damage fertility or the unborn childData not available
Skin Irritation Causes skin irritationCauses skin irritation
Eye Irritation Causes serious eye irritationCauses serious eye irritation
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposureMay cause respiratory irritation

This data is compiled from various safety data sheets and should be used for illustrative purposes to emphasize a precautionary approach.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound, assuming it is a potentially hazardous substance.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your EHS office for specific requirements.

Waste Segregation and Collection

Proper segregation is critical for safe and compliant hazardous waste disposal.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and sealable hazardous waste container.

    • This container should be clearly labeled for hazardous chemical waste.

    • Do not mix with non-hazardous or other types of waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof, and sealable hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Do not overfill the container; leave adequate headspace.

  • Sharps Waste:

    • Any sharps (e.g., needles, glass Pasteur pipettes) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container must also be labeled as hazardous chemical waste.

Labeling and Storage

Proper labeling and storage are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).

  • Labeling: Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate amount of waste.

    • The date accumulation started.

    • The primary hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's EHS office immediately.

  • For Minor Spills (if trained and equipped):

    • Wear appropriate PPE.

    • If the material is a powder, gently cover it with a damp paper towel to avoid generating dust.

    • Use a chemical spill kit to absorb and contain the spill.

    • Collect all cleanup materials into the designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

Final Disposal
  • Once the hazardous waste container is full or ready for disposal, seal it securely.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

  • Ensure all required documentation is completed for the waste manifest system, which tracks hazardous waste from "cradle-to-grave."

Mandatory Visualization

The following diagram illustrates the workflow for the proper disposal of a chemical with unknown hazards like this compound.

Workflow for Disposal of a Chemical with Unknown Hazards cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Need to Dispose of this compound assess Assess Hazards: No SDS Available start->assess precaution Apply Precautionary Principle: Treat as Hazardous assess->precaution ppe Don Appropriate PPE precaution->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste Sharps container_solid Seal in Labeled Hazardous Waste Container solid_waste->container_solid container_liquid Seal in Labeled Hazardous Waste Container liquid_waste->container_liquid container_sharps Seal in Labeled Hazardous Sharps Container sharps_waste->container_sharps store Store in Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for chemicals with unknown hazards.

Safeguarding Your Research: A Comprehensive Guide to Handling Ochracenomicin B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling of Ochracenomicin B. Given the limited specific safety data available for this compound, the following procedures are based on best practices for handling potent cytotoxic compounds and related mycotoxins, such as Ochratoxin A and B. These guidelines are designed to empower your team with the necessary knowledge to maintain a safe and compliant laboratory environment.

I. Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first and most critical line of defense. Due to its presumed cytotoxic nature, it is imperative to prevent all routes of exposure, including dermal, inhalation, and ingestion.[1][2]

Minimum PPE Requirements:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[3] Change gloves immediately if contaminated and dispose of them as cytotoxic waste.

  • Gown: A disposable, fluid-resistant gown should be worn to protect clothing and skin.[1]

  • Eye and Face Protection: Use a full-face shield or safety goggles in combination with a fluid-resistant mask to protect against splashes.[3][4]

  • Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or reconstituting the solid compound, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) is mandatory.[1][4]

II. Quantitative Data Summary

PropertyValue (Ochratoxin B)Source
CAS Number 4825-86-9[5][6]
Molecular Formula C20H19NO6[6]
Molecular Weight 369.37 g/mol [6]
Appearance Solid[5]
Melting Point 221°C[6]
Solubility DMSO: 15 mg/ml, Ethanol: 50 mg/ml[6]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

III. Experimental Protocols: A Step-by-Step Handling Workflow

The following protocols outline the essential steps for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don the appropriate PPE (gloves, lab coat) before opening the secondary container.

  • Open the package inside a certified chemical fume hood or other designated containment area.

  • Verify the contents against the shipping documents.

  • Label the primary container with the date of receipt and relevant hazard warnings.

2. Storage:

  • Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.[5]

  • The storage area should be well-ventilated and have restricted access.

  • Follow the manufacturer's recommendations for storage temperature (e.g., 2-8°C).[6]

  • Keep the container tightly sealed.[5]

3. Preparation of Solutions:

  • All manipulations, including weighing and reconstituting, must be performed in a chemical fume hood or a biological safety cabinet.

  • Use disposable equipment whenever possible to minimize cross-contamination.

  • When handling the solid form, take care to avoid generating dust.[7]

  • Slowly add solvent to the solid to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4. Administration and Use:

  • When using this compound in experimental systems, ensure that all procedures are designed to minimize the generation of aerosols.

  • Use Luer-lock syringes and other closed systems to prevent leakage.[3]

  • Decontaminate all work surfaces with an appropriate agent (e.g., 10% bleach solution followed by 70% ethanol) after each use.

5. Spill Management:

  • A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.[1][3]

  • In the event of a spill, immediately evacuate and secure the area.

  • Don the full PPE ensemble, including respiratory protection.

  • Contain the spill using absorbent materials from the spill kit.[1]

  • Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontaminate the spill area thoroughly.

6. Disposal Plan:

  • All waste contaminated with this compound, including gloves, gowns, bench paper, and experimental materials, must be disposed of as cytotoxic waste.[8]

  • Use designated, leak-proof, and clearly labeled cytotoxic waste containers.

  • Follow your institution's and local regulations for the final disposal of cytotoxic waste.

IV. Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and safety protocols in the handling of this compound.

HandlingWorkflow This compound Handling Workflow start Start: Receive Compound unpack Unpack in Fume Hood with Full PPE start->unpack store Store in Secure, Designated Area unpack->store prep Prepare Solutions in Containment store->prep use Experimental Use (Minimize Aerosols) prep->use spill Spill Occurs use->spill decontaminate Decontaminate Work Area use->decontaminate spill_kit Use Cytotoxic Spill Kit spill->spill_kit YES spill_kit->decontaminate waste Dispose of all Materials as Cytotoxic Waste decontaminate->waste end End of Procedure waste->end

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound and ensure the well-being of your research team. Your commitment to safety is paramount to the success of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ochracenomicin B
Reactant of Route 2
Ochracenomicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.